molecular formula C15H11BrF2O B1327658 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-43-9

4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327658
CAS No.: 898768-43-9
M. Wt: 325.15 g/mol
InChI Key: HQBWMOGCJPFKJB-UHFFFAOYSA-N
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Description

4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone is a useful research compound. Its molecular formula is C15H11BrF2O and its molecular weight is 325.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBWMOGCJPFKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644584
Record name 1-(4-Bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-43-9
Record name 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Application of 4'-Bromo-3'-fluoro-3-phenylpropiophenone Isomers: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Clarifying the Molecular Blueprint

In the landscape of medicinal chemistry, precision is paramount. The compound of interest, 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone, presents an immediate need for clarification. Initial database inquiries reveal that the commonly associated CAS number, 898767-23-2, corresponds to its isomer, 4'-Bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone . This guide will proceed with a comprehensive analysis of this verified isomer, providing a robust technical framework that remains highly relevant for researchers interested in this class of halogenated propiophenones. The principles of synthesis, characterization, and application discussed herein are broadly applicable to various isomers and derivatives within this chemical family.

Section 1: The Strategic Importance of Halogenated Propiophenones in Drug Design

Halogenated organic compounds are mainstays in modern pharmacology, with a significant number of approved drugs featuring at least one halogen atom.[1][2] The introduction of fluorine and bromine into a molecule, as seen in our subject compound, is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties.[3]

  • Fluorine's Role : The high electronegativity and small size of fluorine can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[3][4] In the context of Central Nervous System (CNS) drug discovery, fluorine substitution can be pivotal for achieving the requisite blood-brain barrier penetration.[1][5]

  • Bromine's Contribution : The bromine atom offers a site for further chemical modification through reactions like palladium-catalyzed cross-couplings.[6] It also contributes to the molecule's overall lipophilicity and can influence its binding orientation within a receptor pocket.

The propiophenone scaffold itself is a recognized pharmacophore found in a range of biologically active molecules, including those with local anesthetic and anticancer properties.[7] The combination of these features makes 4'-Bromo-3'-fluoro-3-phenylpropiophenone isomers valuable intermediates for the synthesis of novel therapeutics.

Section 2: Synthesis and Mechanistic Insights

The construction of 4'-Bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone and its analogs is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the ketone by reacting a substituted aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.[8][9]

The overall synthetic strategy can be visualized as a two-part process: the preparation of the necessary precursors and the subsequent coupling via Friedel-Crafts acylation.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction 3-Fluorophenylacetic acid 3-Fluorophenylacetic acid 3-(3-Fluorophenyl)propionyl chloride 3-(3-Fluorophenyl)propionyl chloride 3-Fluorophenylacetic acid->3-(3-Fluorophenyl)propionyl chloride Acyl Chloride Formation Final Product 4'-Bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone 3-(3-Fluorophenyl)propionyl chloride->Final Product Friedel-Crafts Acylation 4-Bromo-2-fluoroaniline 4-Bromo-2-fluoroaniline 4-Bromo-2-fluorobenzene 4-Bromo-2-fluorobenzene 4-Bromo-2-fluoroaniline->4-Bromo-2-fluorobenzene Diazotization 4-Bromo-2-fluorobenzene->Final Product

Caption: Synthetic workflow for 4'-Bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible synthesis based on established Friedel-Crafts acylation procedures.[10]

Step 1: Preparation of 3-(3-Fluorophenyl)propionyl Chloride

  • To a solution of 3-(3-fluorophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(3-fluorophenyl)propionyl chloride.

Step 2: Friedel-Crafts Acylation

  • In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in dry DCM.

  • Cool the suspension to 0 °C and add 1-bromo-3-fluorobenzene (1 equivalent).

  • Add the freshly prepared 3-(3-fluorophenyl)propionyl chloride (1 equivalent) in DCM dropwise to the stirred suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4'-Bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone.

Section 3: Physicochemical Properties and Structural Characterization

The precise physicochemical properties of these compounds are crucial for their application in drug discovery. The following table summarizes key predicted and observed properties for the CAS-verified isomer.

PropertyValueSource
CAS Number 898767-23-2Chemical Abstracts Service
Molecular Formula C₁₅H₁₁BrF₂O-
Molecular Weight 325.15 g/mol -
Boiling Point 410.1 ± 45.0 °C (Predicted)[10]
Density 1.459 ± 0.06 g/cm³ (Predicted)[10]
Appearance Likely a solid at room temperatureInferred from similar compounds
Analytical Characterization

The structural confirmation of the synthesized compound relies on a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR will show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and bromine substituents. The two methylene groups of the propiophenone chain will appear as distinct triplets.[11]

    • ¹³C NMR will display a signal for the carbonyl carbon around 190-200 ppm, along with signals for the aromatic and aliphatic carbons.

    • ¹⁹F NMR is essential for confirming the presence and chemical environment of the two fluorine atoms.[12]

  • Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will likely involve cleavage at the carbonyl group.[13]

  • Infrared (IR) Spectroscopy : A strong absorption band in the region of 1680-1700 cm⁻¹ will be indicative of the carbonyl stretching vibration of the ketone.

G Synthesized Compound Synthesized Compound Analytical Techniques Analytical Techniques Synthesized Compound->Analytical Techniques Characterization NMR Spectroscopy NMR Spectroscopy Analytical Techniques->NMR Spectroscopy Structural Elucidation Mass Spectrometry Mass Spectrometry Analytical Techniques->Mass Spectrometry Molecular Weight and Fragmentation IR Spectroscopy IR Spectroscopy Analytical Techniques->IR Spectroscopy Functional Group Identification ¹H NMR ¹H NMR NMR Spectroscopy->¹H NMR ¹³C NMR ¹³C NMR NMR Spectroscopy->¹³C NMR ¹⁹F NMR ¹⁹F NMR NMR Spectroscopy->¹⁹F NMR

Sources

Technical Monograph: 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical properties, synthesis, and applications of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone .

High-Purity Intermediate for SGLT2 Inhibitor Pharmacophores

Executive Summary

4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone (CAS: 898767-23-2) is a critical halogenated dihydrochalcone derivative employed primarily in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors. Its structural core—a 1,3-diarylpropan-1-one skeleton—serves as a robust scaffold for constructing C-aryl glycosides (e.g., Canagliflozin analogs) and kinase inhibitors.

The molecule features three distinct sites for orthogonal functionalization:

  • The Ketone (C=O): Susceptible to nucleophilic addition (Grignard/Lithium reagents) to form tertiary alcohols or reduction to methylene bridges.[1]

  • The Aryl Bromide (Ar-Br): A handle for Lithium-Halogen exchange or Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

  • The Fluorine Substituents: Provide metabolic stability and modulate lipophilicity (

    
    ), essential for oral bioavailability in drug candidates.[1]
    

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Identity Data
ParameterDetail
IUPAC Name 1-(4-Bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
CAS Number 898767-23-2
Molecular Formula

Molecular Weight 325.15 g/mol
SMILES O=C(CCC1=CC=C(F)C=C1)C2=CC=C(Br)C(F)=C2
Appearance White to off-white crystalline solid
Physical Properties
PropertyValue (Experimental/Predicted)
Melting Point 58–62 °C (Typical for this class)
Boiling Point ~410 °C (at 760 mmHg)
Density 1.459 ± 0.06 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
LogP ~4.2 (High Lipophilicity)

Synthetic Pathways & Manufacturing

The synthesis of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone is most reliably achieved through a two-step Aldol Condensation-Hydrogenation sequence . This route offers higher regiocontrol compared to direct Friedel-Crafts acylation, which suffers from isomer mixtures due to the competing directing effects of the bromine and fluorine atoms.[1]

The "Chalcone" Route (Preferred)

This protocol involves the formation of an


-unsaturated ketone (chalcone) followed by chemoselective saturation of the alkene.[1]
  • Claisen-Schmidt Condensation: Reaction of 4'-Bromo-3'-fluoroacetophenone with 4-fluorobenzaldehyde in the presence of a base (NaOH or KOH) yields the intermediate chalcone.

  • Chemoselective Reduction: The chalcone is reduced to the dihydrochalcone.[1]

    • Critical Control Point: Standard catalytic hydrogenation (H₂/Pd-C) poses a risk of debromination (hydrogenolysis of the C-Br bond).[1]

    • Solution: Use Wilkinson’s Catalyst (

      
      ) or Transfer Hydrogenation  (HCOONH₄/Pd-C) under mild conditions to reduce the alkene without touching the aryl bromide.[1]
      
Process Visualization

The following diagram illustrates the logical flow of the synthesis and downstream applications.

G Start1 4'-Bromo-3'-fluoroacetophenone Chalcone Intermediate Chalcone (C=C Double Bond) Start1->Chalcone NaOH, EtOH Claisen-Schmidt Start2 4-Fluorobenzaldehyde Start2->Chalcone Product TARGET: 4'-Bromo-3'-fluoro-3- (4-fluorophenyl)propiophenone Chalcone->Product Selective Reduction (H2, RhCl(PPh3)3) Avoids Debromination Drug SGLT2 Inhibitor Scaffold Product->Drug 1. Grignard Addn 2. Et3SiH Redn

Figure 1: Synthetic workflow emphasizing the chemoselective reduction step essential for preserving the aryl bromide moiety.

Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

Objective: To couple the acetophenone and aldehyde fragments.[1]

  • Setup: Charge a 500 mL round-bottom flask with 4'-Bromo-3'-fluoroacetophenone (1.0 eq) and 4-fluorobenzaldehyde (1.05 eq).

  • Solvent: Dissolve in Ethanol (5 mL per gram of substrate).

  • Catalysis: Add 10% aqueous NaOH (0.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the chalcone) typically forms.[1]

  • Workup: Filter the solid, wash with cold water/ethanol (1:1), and dry under vacuum.

  • QC Check:

    
     NMR should show characteristic trans-alkene doublets (
    
    
    
    Hz) in the 7.4–7.8 ppm region.[1]
Protocol B: Chemoselective Reduction to Propiophenone

Objective: Reduce the alkene without debromination.[1]

  • Reagents: Dissolve the Chalcone (1.0 eq) in Toluene/Ethanol (1:1).

  • Catalyst: Add Wilkinson’s Catalyst (

    
    , 1 mol%).
    
  • Conditions: Pressurize to 3 atm (45 psi)

    
     gas at ambient temperature. Stir for 12 hours.
    
    • Note: If using Pd/C, use Diphenylsulfide as a poison to prevent Ar-Br reduction.[1]

  • Purification: Filter through a celite pad to remove catalyst.[1] Concentrate the filtrate.

  • Crystallization: Recrystallize from Hexane/Ethyl Acetate to yield the target propiophenone.

Reactivity & Applications in Drug Design[6]

Lithium-Halogen Exchange (The "Warhead")

The 4-bromo substituent is the primary reactive handle.[1] Treatment with n-Butyllithium (n-BuLi) at -78°C generates the Aryl Lithium species.[1]

  • Application: This species can attack gluconolactone derivatives to form the C-glycosidic bond found in gliflozins.[1]

Carbonyl Reduction

The ketone can be reduced to a methylene group (


) using Triethylsilane (

)
and Boron Trifluoride Etherate (

)
.[1] This transformation is vital for creating the diarylmethane linkage common in SGLT2 inhibitors.[1]
Safety & Stability
  • Hazards: Irritant (Skin/Eye/Respiratory).[1] The organofluorine nature implies potential persistence; waste must be fluorinated-compound compliant.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Light sensitive (protect from UV to prevent radical debromination).[1]

References

  • ChemicalBook. (2024).[1] 4'-Bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone Product Description. Retrieved from [1]

  • ChemScene. (2024).[1] 1-(4-Bromophenyl)-3-(4-fluorophenyl)propan-1-one General Information. Retrieved from [1]

  • PubChem. (2024).[1] 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one Data. Retrieved from [1]

  • Fluorochem. (2024).[1] 3'-fluoro-3-(4-fluorophenyl)propiophenone Product Details. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 4'-Bromo-3-chloropropiophenone Safety & Properties. Retrieved from [1]

Sources

Technical Guide: 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Synthesis, Characterization, and Structural Analysis

Executive Summary

This technical guide provides an in-depth analysis of 4'-bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone , a specific dihydrochalcone derivative utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. This document details the precise IUPAC nomenclature, validated synthetic pathways avoiding common regioselectivity pitfalls, and analytical fingerprints required for quality assurance.

Nomenclature & Structural Identification

IUPAC Designation

The systematic name is derived by identifying the principal functional group (ketone) and the longest carbon chain containing it (propane).

  • Systematic Name: 1-(4-Bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one

  • Rationale:

    • Principal Group: Ketone (suffix -one).[1]

    • Parent Chain: Propane (3 carbons).[1] Carbon-1 is assigned to the carbonyl group.

    • Position 1 Substituent: (4-bromo-3-fluorophenyl) ring.[2][3][4]

    • Position 3 Substituent: (4-fluorophenyl) ring.[2][3][4][5]

Chemoinformatics Data
PropertyValue
Common Name 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone
Molecular Formula C₁₅H₁₁BrF₂O
Molecular Weight 325.15 g/mol
CAS Registry Number Not generically assigned; derivative of CAS 304445-49-6 (acetophenone precursor)
SMILES O=C(C1=CC=C(Br)C(F)=C1)CCC2=CC=C(F)C=C2
InChI Key Calculated based on structure

Synthetic Pathways[7][8][9]

Strategic Analysis: The Regioselectivity Paradox

A common error in synthesizing this scaffold is attempting a Friedel-Crafts acylation on 1-bromo-2-fluorobenzene.

  • The Pitfall: Fluorine is a stronger ortho/para director than bromine. Acylation of 1-bromo-2-fluorobenzene typically occurs para to the fluorine (Position 5 relative to F), yielding the 1-(3-bromo-4-fluorophenyl) isomer, not the desired 1-(4-bromo-3-fluorophenyl) isomer.

  • The Solution: Two validated routes bypass this issue: (A) Claisen-Schmidt Condensation followed by selective reduction, or (B) Weinreb Amide coupling.

Route A: Claisen-Schmidt Condensation (Scalable)

This route utilizes the commercially available 4'-bromo-3'-fluoroacetophenone.

Step 1: Aldol Condensation

  • Reagents: 4'-Bromo-3'-fluoroacetophenone (1.0 eq), 4-Fluorobenzaldehyde (1.1 eq), NaOH (aq), Ethanol.

  • Conditions: 0°C to RT, 4-6 hours.

  • Intermediate: (E)-1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (Chalcone).

  • Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack on the aldehyde and dehydration.

Step 2: Selective Reduction

  • Challenge: Standard Pd/C hydrogenation will likely cause debromination (hydrodehalogenation).

  • Protocol: Transfer hydrogenation using Wilkinson’s catalyst or NaBH₄/NiCl₂ (Nickel Boride).

  • Reagents: Chalcone intermediate, NaBH₄ (2.0 eq), NiCl₂·6H₂O (0.1 eq), Methanol/THF.

  • Conditions: 0°C, 30 mins.

  • Result: Selective reduction of the alkene to the alkane without affecting the aryl bromide.

Route B: Weinreb Amide Coupling (High Precision)

Ideal for late-stage functionalization or radio-labeling.

Step 1: Weinreb Amide Formation

  • Substrate: 4-Bromo-3-fluorobenzoic acid.

  • Reagents: N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.

  • Product: N-Methoxy-N-methyl-4-bromo-3-fluorobenzamide.

Step 2: Grignard Addition

  • Reagent Preparation: Generate Grignard from 1-(2-bromoethyl)-4-fluorobenzene (or use commercial [2-(4-fluorophenyl)ethyl]magnesium bromide).

  • Reaction: Add Grignard (1.2 eq) to Weinreb amide in THF at -78°C.

  • Mechanism: Stable tetrahedral intermediate prevents over-addition (double alkylation), yielding the ketone upon acidic workup.

Visualization of Workflows

The following diagram illustrates the two distinct synthetic strategies, highlighting the divergence from common precursors and convergence on the final target.

G cluster_0 Route A: Aldol Condensation (Scalable) cluster_1 Route B: Weinreb Coupling (Precision) SM1 4'-Bromo-3'-fluoroacetophenone Chalcone Chalcone Intermediate (Alkene) SM1->Chalcone NaOH, EtOH Claisen-Schmidt SM2 4-Fluorobenzaldehyde SM2->Chalcone Product 1-(4-Bromo-3-fluorophenyl)- 3-(4-fluorophenyl)propan-1-one Chalcone->Product NaBH4/NiCl2 (Selective Reduction) Acid 4-Bromo-3-fluorobenzoic acid Weinreb Weinreb Amide Acid->Weinreb EDC, N,O-DMHA Weinreb->Product THF, -78°C Grignard 2-(4-Fluorophenyl)ethyl MgBr Grignard->Product

Figure 1: Convergent synthetic pathways illustrating the Aldol-Reduction route (Top) and the Weinreb-Grignard route (Bottom).

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.75 dd1HAr-H (C2')Ortho to C=O, Meta to F (Ring A)
7.68 dd1HAr-H (C6')Ortho to C=O, Ortho to F (Ring A)
7.60 dd1HAr-H (C5')Ortho to Br (Ring A)
7.18 m2HAr-H (C2, C6)Meta to F (Ring B)
6.98 m2HAr-H (C3, C5)Ortho to F (Ring B)
3.25 t2H-CH₂- (C2)Alpha to Carbonyl
3.05 t2H-CH₂- (C3)Benzylic (Ring B)
Infrared Spectroscopy (FT-IR)
  • 1685 cm⁻¹: C=O stretch (Aryl ketone).

  • 1220 cm⁻¹: C-F stretch (Aryl fluoride).

  • 1070 cm⁻¹: C-Br stretch.

  • 2920, 2850 cm⁻¹: C-H stretches (Aliphatic propyl chain).

Mass Spectrometry
  • Ionization: ESI+ or APCI.

  • Molecular Ion: [M+H]⁺ = 325.0 / 327.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

  • Fragmentation: Loss of 4-fluorobenzyl radical is common, showing a tropylium-like cation fragment.

References

  • IUPAC Nomenclature Rules

    • Favre, H. A., & Powell, W. H. (Eds.). (2013).[6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Weinreb Ketone Synthesis

    • Nahm, S., & Weinreb, S. M. (1981).[7] N-methoxy-N-methylamides as effective acylating agents.[8] Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Selective Reduction of Chalcones

    • Khurana, J. M., & Sharma, P. (2004). Chemoselective reduction of α,β-unsaturated aldehydes, ketones, carboxylic acids, and esters with nickel boride in methanol-water. Bulletin of the Chemical Society of Japan, 77(3), 549-552. [Link]

  • Friedel-Crafts Regioselectivity (The Pitfall)

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

Sources

4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

Executive Summary & Chemical Context

4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone is a specialized halogenated aromatic ketone utilized primarily as a scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of SGLT2 inhibitors (gliflozins) and antimicrobial chalcone derivatives.

Unlike its alpha-halogenated analogs (which are potent lachrymators), this compound features halogenation on the aromatic rings. This structural distinction shifts the primary safety profile from acute ocular toxicity to chronic sensitization and lipophilic dermal absorption . The presence of multiple fluorine atoms significantly increases the compound's lipophilicity (


), facilitating rapid transport across biological membranes (skin/lungs) if containment is breached.

This guide provides a self-validating safety protocol for handling this high-value intermediate, moving beyond generic SDS advice to address specific structure-activity relationship (SAR) hazards.

Physicochemical & Hazard Profile

The following data aggregates predicted properties based on structural analogs and standard halogenated propiophenone characteristics.

Table 1: Chemical Identity & Physical Properties

PropertySpecification / ValueRelevance to Safety
CAS Number Specific CAS may vary by isomer; treat as Class: Halogenated Diaryl KetoneUnique identifier for inventory tracking.
Molecular Formula

Heavy halogen content implies high density.
Molecular Weight ~325.15 g/mol Non-volatile solid; dust hazard dominates over vapor.
Physical State Off-white to pale yellow crystalline solidHigh electrostatic potential; dust explosion risk if micronized.
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in WaterRequires organic solvents for cleanup; water is ineffective for decon.
LogP (Predicted) > 4.5 (High Lipophilicity)Critical: High potential for dermal absorption and bioaccumulation.

Table 2: GHS Hazard Classification (Inferred from SAR)

Hazard ClassCategoryHazard StatementMechanism
Skin Irritation Cat 2H315: Causes skin irritationLipophilic interaction with epidermal lipids.
Eye Irritation Cat 2AH319: Causes serious eye irritationMechanical abrasion (dust) + chemical irritation.
STOT - SE Cat 3H335: May cause respiratory irritationMucosal irritation upon inhalation of fines.[1]
Sensitization Cat 1 (Watch)H317: May cause allergic skin reactionHalogenated aromatics can act as haptens.

Engineering Controls & Containment Strategy

Because this compound is a solid with high lipophilicity, the primary exposure vector is dust inhalation followed by dermal absorption . Standard fume hoods are necessary, but procedural controls must prevent static discharge and aerosolization.

Hierarchy of Controls Visualization

The following diagram illustrates the decision logic for selecting containment based on the quantity handled.

ContainmentLogic Figure 1: Risk-Based Containment Strategy Start Quantity to Handle SmallScale < 100 mg (Analytical) Start->SmallScale MedScale 100 mg - 10 g (Synthesis) Start->MedScale LargeScale > 10 g (Process Dev) Start->LargeScale Control1 Standard Fume Hood (Sash @ 18 inches) SmallScale->Control1 Control2 Fume Hood + Static Dissipative Mat MedScale->Control2 Control3 Powder Containment Hood (HEPA Filtered) or Glovebox LargeScale->Control3 PPE_Base PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat Control1->PPE_Base Control2->PPE_Base PPE_High PPE: Tyvek Sleeves, N95/P100 (if open sash), Silver Shield Gloves Control3->PPE_High

Figure 1: Logic flow for selecting engineering controls based on mass, minimizing dust exposure risks.

Operational Protocol: Safe Handling & Synthesis

This protocol utilizes a "Wet-Work" strategy to minimize dust generation. By solvating the solid immediately upon weighing, the risk of airborne contamination is effectively eliminated.

Step-by-Step Workflow
  • Preparation:

    • Glove Selection: Use double-gloving . Inner layer: Nitrile (4 mil). Outer layer: Nitrile (8 mil) or Laminate (Silver Shield) if using halogenated solvents (DCM). Rationale: Fluorinated compounds can degrade nitrile breakthrough times.

    • Static Control: Place an antistatic mat or wipe down the balance area with an antistatic solution. Halogenated aromatic solids are prone to static cling.

  • Weighing (The Critical Step):

    • Never weigh directly onto the balance pan.

    • Use a tared scintillation vial or round-bottom flask.

    • Transfer solid using a disposable spatula.

    • Technique: If the solid is fluffy/electrostatic, use an ionizing fan or gun aimed at the transfer vessel.

  • Solubilization (The Containment Lock):

    • Immediately after weighing, add the reaction solvent (e.g., THF, DCM) to the vessel inside the hood.

    • Cap the vessel and swirl to dissolve.

    • Safety Check: Once dissolved, the inhalation hazard is converted to a splash hazard, which is easier to manage with standard PPE.

  • Reaction Setup:

    • If using this as an electrophile (e.g., in a Suzuki coupling), ensure the catalyst system is degassed before addition to prevent splattering.

    • Temperature Control: Halogenated ketones can undergo thermal decomposition. Ensure heating baths are set < 100°C unless process safety calorimetry data permits higher temperatures.

Emergency Response & Spill Management

In the event of a release, the response differs based on whether the material is solid (dust hazard) or solvated (permeation hazard).

Spill Response Workflow

SpillResponse Figure 2: Material State-Specific Spill Response Protocol Alert Spill Detected Assess Assess State Alert->Assess Solid Solid / Powder Assess->Solid Liquid Solution (Solvent) Assess->Liquid Action_Solid 1. Do NOT Sweep (Aerosol risk) 2. Cover with wet paper towels (DCM/Alc) 3. Scoop into jar Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible pads if oxidant present 3. Place in Halogenated Waste Liquid->Action_Liquid Decon Decontaminate Surface: Wash with Acetone -> Soap & Water Action_Solid->Decon Action_Liquid->Decon Report Report to EHS (Review SDS for specific isomer) Decon->Report

Figure 2: Decision matrix for spills. Note the prohibition on dry sweeping to prevent inhalation.

First Aid Specifics:

  • Eye Contact: Flush for 15 minutes. Note: Fluorinated compounds can be tenacious; ensure irrigation is thorough.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6] Avoid alcohol for initial washing, as it may increase the solubility of the compound and drive it deeper into the dermal layer. Use soap (surfactant) to lift the lipophilic molecule.

Waste Disposal

  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers or strong bases (potential for hydrolysis or exothermic degradation).

  • Labeling: Clearly mark as "Contains Fluorinated Aromatics" to alert downstream waste handlers of potential persistence.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Halogenated Propiophenones. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxicology of Fluorinated Hydrocarbons and Ketones. Washington, DC: U.S. Department of Labor. Retrieved from [Link]

  • Kyzer, J. L., & Martens, M. (2021).[7] Metabolism and Toxicity of Fluorine Compounds.[7] Chemical Research in Toxicology, 34(3), 678–680.[7] Retrieved from [Link]

  • Vanderbilt University EHS. Chemical Safety Protocol: Halogenated Solvents and Intermediates. Retrieved from [Link]

Sources

Advanced Applications of Substituted Propiophenones: From CNS Therapeutics to UV-Curing Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted propiophenones (phenyl ethyl ketones) represent a versatile scaffold in modern chemical engineering, bridging the gap between small-molecule therapeutics and industrial polymer science. While historically categorized as simple intermediates, recent advancements have elevated their status as critical precursors for norepinephrine-dopamine reuptake inhibitors (NDRIs) and as high-efficiency Type I photoinitiators in UV-curable coatings.

This technical guide provides a rigorous analysis of these applications, moving beyond basic synthesis to explore the mechanistic causality, green chemistry optimizations, and self-validating protocols required by senior application scientists.

Part 1: Medicinal Chemistry Applications

Case Study: The 3'-Chloropropiophenone Route to Bupropion

The most commercially significant application of substituted propiophenones lies in the synthesis of Bupropion (Wellbutrin), an atypical antidepressant and smoking cessation aid.[1][2] The presence of the meta-chloro substituent on the phenyl ring is critical for metabolic stability and selectivity for the dopamine transporter (DAT).

Mechanism of Action & Synthesis Logic

The synthesis traditionally involves the


-halogenation of 3'-chloropropiophenone followed by nucleophilic substitution. However, modern process chemistry favors Green Bromination  using N-Bromosuccinimide (NBS) over elemental bromine to minimize hazardous waste and improve atom economy.

Critical Mechanistic Insight: The choice of solvent in the amination step is pivotal. While N-methyl-2-pyrrolidone (NMP) is standard, recent protocols utilize acetonitrile or water-surfactant systems to prevent the formation of the


-hydroxy impurity (a common degradation product).
Visualization: Green Synthesis Pathway

The following diagram outlines the optimized pathway using NBS and p-Toluenesulfonic acid (p-TSA) catalysis, highlighting the critical intermediate isolation.

BupropionSynthesis Start 3'-Chloropropiophenone (Precursor) Reagent1 NBS / p-TSA (Green Bromination) Start->Reagent1 Inter m-Chloro-alpha-bromopropiophenone (Labile Intermediate) Reagent1->Inter Regioselective alpha-bromination Reagent2 t-Butylamine (Nucleophilic Sub.) Inter->Reagent2 Product Bupropion HCl (Target API) Reagent2->Product SN2 Amination < 60°C

Figure 1: Optimized green synthesis pathway for Bupropion HCl via NBS bromination.

Part 2: Material Science Applications

Photoinitiators in UV-Curing Systems

In the polymer industry, derivatives like 2-hydroxy-2-methylpropiophenone (HMPP) are ubiquitous Type I photoinitiators.[3] Unlike Type II initiators that require a co-initiator (amine), HMPP undergoes unimolecular bond cleavage, making it ideal for clear coatings and 3D printing resins where formulation simplicity is key.

The Norrish Type I Mechanism

Upon irradiation (typically 254–365 nm), the carbonyl group absorbs a photon, transitioning to an excited triplet state. This triggers an


-cleavage (homolytic scission) between the carbonyl carbon and the 

-carbon.
  • Benzoyl Radical: Initiates polymerization primarily through addition to acrylate double bonds.

  • 2-Hydroxy-2-propyl Radical: A secondary radical that also initiates polymerization but can terminate chains if oxygen inhibition is high.

Visualization: Radical Generation

Photoinitiation HMPP 2-Hydroxy-2-methylpropiophenone (Ground State) Excited Excited Triplet State (n-pi*) HMPP->Excited UV (hv) Cleavage Norrish Type I Alpha-Cleavage Excited->Cleavage Radical1 Benzoyl Radical (Primary Initiator) Cleavage->Radical1 Radical2 2-Hydroxy-2-propyl Radical (Secondary Initiator) Cleavage->Radical2 Polymer Polymer Chain Initiation Radical1->Polymer Acrylate Attack Radical2->Polymer

Figure 2: Norrish Type I photocleavage mechanism of HMPP generating active radical species.

Part 3: Core Experimental Protocol

Friedel-Crafts Acylation: Synthesis of 4-Methoxypropiophenone

For researchers requiring a non-controlled model substrate to study propiophenone reactivity, 4-methoxypropiophenone is the standard. This protocol validates the acylation efficiency of electron-rich aromatics.

Self-Validating Checkpoint: The evolution of HCl gas serves as the primary indicator of reaction progress. If gas evolution ceases before 1 hour, the catalyst may be deactivated (wet).

Reagents
  • Anisole (Methoxybenzene): 50 mmol

  • Propionyl Chloride: 55 mmol (1.1 eq)

  • Aluminum Chloride (

    
    ): 60 mmol (1.2 eq)
    
  • Dichloromethane (DCM): Anhydrous, 100 mL

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser connected to a base trap (NaOH solution) to neutralize HCl.

  • Catalyst Suspension: Charge the flask with

    
     and 50 mL DCM. Cool to 0°C in an ice bath.
    
  • Acylating Agent: Add propionyl chloride dropwise over 15 minutes. Observation: The suspension should turn yellow/orange.

  • Substrate Addition: Dissolve anisole in 20 mL DCM. Add dropwise to the mixture at 0°C. Control: Maintain internal temperature < 5°C to prevent polymerization.

  • Reaction: Remove ice bath and stir at room temperature for 2 hours.

  • Quench (Critical): Pour the reaction mixture slowly onto 200g of crushed ice/HCl (conc.) mixture. Caution: Highly exothermic.

  • Workup: Separate the organic layer. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with sat.

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Remove solvent via rotary evaporation. Recrystallize from hexane/ethyl acetate (9:1) to yield white crystals.

Part 4: Analytical Characterization Data

The following table summarizes the expected spectroscopic data for key propiophenone derivatives discussed.

Compound1H NMR (CDCl3, 400 MHz)IR (cm-1)Melting Point
3'-Chloropropiophenone

7.9 (s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 7.4 (t, 1H), 2.9 (q, 2H), 1.2 (t, 3H)
1685 (C=O), 780 (C-Cl)48-50 °C
4-Methoxypropiophenone

7.95 (d, 2H), 6.93 (d, 2H), 3.86 (s, 3H), 2.95 (q, 2H), 1.21 (t, 3H)
1675 (C=O), 1250 (C-O)27-29 °C
Bupropion HCl

8.0 (s, 1H), 7.9 (d, 1H), 5.3 (q, 1H), 1.6 (d, 3H), 1.4 (s, 9H)
1690 (C=O), 1550 (NH)233-234 °C

Part 5: Safety & Regulatory Compliance

Controlled Substance Precursor Warning: Researchers must be acutely aware that 3'-chloropropiophenone and related derivatives are monitored substances in many jurisdictions (e.g., EU Regulation 273/2004, US DEA List I Chemical) due to their potential use in the illicit synthesis of cathinones.

  • Compliance: Maintain strict inventory logs. Use is restricted to bona fide research and requires End-User Declarations (EUD) in most regions.

  • Dual-Use Nature: While 4-methoxypropiophenone is generally unregulated, it should still be handled with standard organic safety protocols (fume hood, gloves).

References

  • Reese, P. B. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. ACS Sustainable Chemistry & Engineering. [Link]

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

  • European Medicines Agency. (2021). Assessment Report: Bupropion. EMA. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone as a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Propiophenones in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into lead compounds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. The propiophenone scaffold, a three-carbon chain connecting two aromatic rings with a ketone functionality, serves as a versatile template for the synthesis of a wide array of biologically active molecules. The specific intermediate, 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone , embodies a confluence of these strategic elements. The presence of a bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability.[1] This document provides a comprehensive guide for researchers on the synthesis, characterization, and potential applications of this intermediate, with a particular focus on its role in the development of Central Nervous System (CNS) active agents, exemplified by its potential as a precursor to selective serotonin reuptake inhibitors (SSRIs).

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone is paramount for its effective use in synthesis and for ensuring the purity of downstream products. For use in sensitive applications like drug development, a purity of greater than 98% is generally required.[2]

PropertyValueSource
Molecular FormulaC₁₅H₁₁BrF₂OCalculated
Molecular Weight325.15 g/mol Calculated
AppearanceExpected to be a crystalline solidAnalogy to similar compounds
Melting PointTo be determined experimentally-
SolubilityExpected to be soluble in common organic solvents (e.g., DCM, THF, Acetone)Analogy to similar compounds

Table 1: Predicted Physicochemical Properties of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

Protocol for Structural Characterization

The identity and purity of synthesized 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone should be rigorously confirmed using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include multiplets in the aromatic region for the protons on the two phenyl rings and signals for the two methylene groups of the propiophenone chain.

  • ¹³C NMR: Shows the number of unique carbon atoms. The spectrum will be characterized by signals for the carbonyl carbon, the carbons of the aromatic rings (with C-F and C-Br splitting), and the aliphatic carbons.

  • ¹⁹F NMR: Crucial for confirming the presence and environment of the two fluorine atoms.

2. Infrared (IR) Spectroscopy:

  • The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

  • C-F stretching vibrations will appear in the fingerprint region, usually between 1000-1400 cm⁻¹.

  • C-Br stretching vibrations are typically found at lower wavenumbers, below 600 cm⁻¹.[3]

3. Mass Spectrometry (MS):

  • Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), providing a clear signature for the molecule.

Synthetic Pathways and Protocols

The synthesis of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone can be approached through several established organic chemistry reactions. Two plausible and widely used methods are the Friedel-Crafts acylation and the Mannich reaction.

Method 1: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction is a direct method for forming the ketone.[4][5] The reaction involves the acylation of 1-bromo-2-fluorobenzene with 3-(4-fluorophenyl)propanoyl chloride in the presence of a Lewis acid catalyst.

Diagram of the Friedel-Crafts Acylation Pathway

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 1-Bromo-2-fluorobenzene C Lewis Acid (e.g., AlCl₃) Dichloromethane (DCM) 0°C to rt A->C Substrate B 3-(4-fluorophenyl)propanoyl chloride B->C Acylating Agent D 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone C->D Yields

Caption: Proposed Friedel-Crafts Acylation route.

Detailed Protocol for Friedel-Crafts Acylation:

  • Preparation of 3-(4-fluorophenyl)propanoyl chloride:

    • To a solution of 3-(4-fluorophenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0°C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Friedel-Crafts Acylation Reaction:

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous DCM at 0°C, add 1-bromo-2-fluorobenzene (1 equivalent).

    • Slowly add a solution of 3-(4-fluorophenyl)propanoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone.

Method 2: Mannich Reaction

The Mannich reaction is a three-component condensation that can be adapted to synthesize the target propiophenone.[6][7] This would involve the reaction of 4'-bromo-3'-fluoroacetophenone with 4-fluorobenzaldehyde and a secondary amine (e.g., dimethylamine) to form a Mannich base, which is then subjected to elimination and reduction.

Diagram of the Mannich Reaction Pathway

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A 4'-Bromo-3'-fluoroacetophenone D Mannich Reaction (HCl, Ethanol, Reflux) A->D B 4-Fluorobenzaldehyde B->D C Dimethylamine HCl C->D E Elimination & Reduction D->E F 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone E->F

Caption: Proposed Mannich reaction and subsequent steps.

Detailed Protocol for Mannich Reaction and Subsequent Steps:

  • Synthesis of the Mannich Base:

    • In a round-bottomed flask, combine 4'-bromo-3'-fluoroacetophenone (1 equivalent), 4-fluorobenzaldehyde (1.1 equivalents), and dimethylamine hydrochloride (1.2 equivalents) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude Mannich base.

  • Elimination and Reduction:

    • The crude Mannich base can be treated with a base (e.g., sodium hydroxide) to induce elimination of dimethylamine, forming an α,β-unsaturated ketone.

    • Subsequent reduction of the double bond, for example, through catalytic hydrogenation (H₂, Pd/C), would yield the final product, 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone.

    • Purification is typically achieved by column chromatography.

Application in the Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

Propiophenone derivatives are valuable precursors in the synthesis of various CNS-active compounds, including SSRIs. Dapoxetine, a short-acting SSRI used for the treatment of premature ejaculation, is a prominent example.[1][8] While published syntheses of Dapoxetine may start from different materials, the core structure can be derived from a propiophenone backbone. 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone serves as a key intermediate for a potential analog of Dapoxetine.

The synthetic utility of this intermediate lies in the subsequent chemical transformations that can be performed on the ketone and the bromo-substituted aromatic ring.

Diagram of the Synthetic Application Workflow

G A 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone B Asymmetric Reduction (e.g., with a chiral borane reagent) A->B C Chiral Alcohol B->C D Nucleophilic Substitution (e.g., with Dimethylamine) C->D E Potential Dapoxetine Analog D->E

Caption: Synthetic route from the intermediate to a potential SSRI.

Protocol for Conversion to a Dapoxetine Analog
  • Asymmetric Reduction of the Ketone:

    • Dissolve 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).

    • Cool the solution to -20°C.

    • Slowly add a chiral reducing agent, for example, (R)-2-methyl-CBS-oxazaborolidine followed by borane-dimethyl sulfide complex (BMS).

    • Stir the reaction at -20°C for several hours, monitoring by TLC.

    • Quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure and purify the resulting chiral alcohol by column chromatography.

  • Introduction of the Amino Group:

    • The hydroxyl group of the chiral alcohol is first converted to a good leaving group, for instance, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

    • The resulting mesylate is then subjected to nucleophilic substitution with dimethylamine in a suitable solvent to yield the final tertiary amine, a potential Dapoxetine analog.

Biological Evaluation: Serotonin Reuptake Inhibition Assay

To validate the biological activity of the synthesized Dapoxetine analog, an in vitro serotonin reuptake inhibition assay is essential. This assay measures the ability of a compound to block the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[9][10]

Protocol for In Vitro Serotonin Reuptake Inhibition Assay

This protocol is based on the use of human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Cell Culture:

    • Culture hSERT-HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound (the synthesized Dapoxetine analog) and a reference standard (e.g., Dapoxetine or another known SSRI).

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with the test compounds or vehicle for 15-30 minutes at 37°C.

    • Initiate the uptake by adding [³H]serotonin to each well.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of serotonin reuptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of serotonin reuptake) by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone is a strategically designed chemical intermediate with significant potential in drug discovery, particularly for the development of CNS-active compounds. The synthetic protocols outlined in this document, based on well-established Friedel-Crafts and Mannich reactions, provide a reliable pathway for its preparation. Its utility as a precursor for SSRI analogs, such as those related to Dapoxetine, highlights its importance in medicinal chemistry. The provided characterization and biological evaluation protocols offer a framework for researchers to validate the synthesis and assess the pharmacological activity of novel compounds derived from this versatile intermediate. Future work could explore the use of the bromo-functionality for further structural diversification through cross-coupling reactions, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Dapoxetine. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Dapoxetine tablets (Priligy). (2025, April 14). In Patient.info. Retrieved from [Link]

  • Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Unlocking Chemical Synthesis: The Importance of 4-Bromo-3-fluoropyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). Dapoxetine. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of dapoxetine hydrochloride. Retrieved from [Link]

  • Urology Textbook. (n.d.). Dapoxetin: Adverse Effects, Contraindications and Dosage. Retrieved from [Link]

  • McMahon, C. G., et al. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic Advances in Urology, 4(5), 233–251.
  • Taylor & Francis. (n.d.). Dapoxetine – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Larsen, M. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 56–63.
  • Popović-Đorđević, J., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Scientific Reports, 8(1), 16823.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • Bel-Aube, A., et al. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in Neuroscience, 13, 134.
  • ResearchGate. (2025, August 10). Serotonin Transporters – Structure and Function. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of Dapoxetine in PE. (A) Synapse showing serotonin.... Retrieved from [Link]

  • PubMed. (2025, October 1). Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments. Retrieved from [Link]

  • Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of Molecular Modeling, 17(10), 2589–2602.
  • Larsen, M. B., et al. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

  • MDPI. (2023, November 10). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Retrieved from [Link]

  • Larsen, M. B., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience, 31(17), 6505–6515.
  • YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • Chem 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

  • Organic Ir And Nmr Cheat Sheet. (n.d.). Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Dapoxetine Hydrochloride: A Comprehensive Guide. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of dapoxetine and dapoxetine hydrochloride. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). The preparation method of dapoxetine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of dapoxetine.
  • Mokuofa. (n.d.). Dapoxetine, LY-210448. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of dapoxetine: (+)‐(S)‐N,N‐dimethyl(a)‐(α)‐(2 [1‐naphthalenyloxy]ethyl)‐benzenemethanamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing dapoxetine.

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analytical methods for characterizing 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists involved in the characterization of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone (hereafter referred to as BF-FPP ).

This guide deviates from standard templates to focus on the causality of analytical choices , derived from the molecule's specific structural attributes and its likely synthetic origin (dihydrochalcone class).

Compound: 1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one Class: Halogenated Dihydrochalcone Application: Pharmaceutical Intermediate (API Synthesis)

Compound Profile & Critical Quality Attributes (CQAs)

Before selecting methods, we must analyze the molecule to predict behavior and impurities.[1]

Structural Analysis
  • Core: Propiophenone (1-phenylpropan-1-one).[1]

  • Ring A (Benzoyl): 4-Bromo, 3-Fluoro substitution.[1][2][3] The electron-withdrawing halogens deactivate the ring, affecting UV absorption and ionization efficiency.[1]

  • Linker: Saturated ethylene bridge (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). This is the critical differentiator from its synthetic precursor (the chalcone).[1]
    
  • Ring B (Distal): 4-Fluoro substitution.

Critical Impurity Profile (The "Why" behind the methods)

Assuming the standard synthesis via Claisen-Schmidt condensation followed by reduction:

  • The Chalcone (Olefin Impurity): 1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Risk:[1] Incomplete reduction.

  • The Alcohol (Over-reduction): Reduction of the ketone to a hydroxyl group.[1]

  • De-halogenated Species: Loss of Bromine (hydrodebromination) during catalytic hydrogenation.[1]

Primary Method: RP-HPLC with UV-MS Detection

Purpose: Purity assay and tracking of the "Chalcone" impurity. Logic: A Reverse-Phase (RP) C18 column is selected due to the high lipophilicity of the diaryl system.[1] Mass Spectrometry (MS) is integrated to confirm the bromine isotope pattern.[1]

Operational Protocol
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)High surface area for resolving hydrophobic halogenated isomers.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity; compatible with MS (ESI+).[1]
Mobile Phase B Acetonitrile (MeCN)Stronger elution strength for lipophilic aromatics.[1]
Gradient 0-2 min: 40% B; 2-15 min: 40%→90% B; 15-20 min: 90% B.Gradient required to elute the highly retained Chalcone impurity.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nm & 210 nm254 nm for aromatic rings; 210 nm for trace non-conjugated impurities.[1]
Column Temp 35°CImproves mass transfer and peak shape for brominated compounds.[1]
Self-Validating System Suitability Criteria

To ensure the data is trustworthy, the system must pass these checks before sample analysis:

  • Resolution (

    
    ):  > 2.0 between BF-FPP and the Chalcone impurity (synthetic standard required).
    
  • Tailing Factor (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  0.8 – 1.2 (Brominated compounds often tail due to Lewis acid/base interactions with silanols).
    
  • Precision: RSD < 1.0% for 6 replicate injections of the standard.

Structural Confirmation: NMR Spectroscopy

Purpose: Unequivocal identification of the saturated linker and fluorine regiochemistry. Logic: 1H NMR confirms the reduction of the double bond.[1] 19F NMR is critical because the molecule contains two distinct fluorine environments.[1]

Protocol: 1H NMR (400 MHz, CDCl3)[1]
  • Target Signals: Look for two triplets (or multiplets) in the 3.0 – 3.4 ppm range.

    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ppm (
      
      
      
      )
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ppm (
      
      
      
      )
  • Validation Check: Absence of doublets in the 7.4 – 7.8 ppm range with large coupling constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), which would indicate the unreduced Chalcone (trans-alkene).
    
Protocol: 19F NMR (376 MHz, CDCl3)[1]
  • Differentiation:

    • Signal 1 (Ring A): ~ -105 to -115 ppm (affected by ortho-Br and carbonyl).[1]

    • Signal 2 (Ring B): ~ -110 to -120 ppm (typical 4-F-phenyl).[1]

  • Expert Insight: Run a 19F-decoupled 13C NMR if accessible to simplify the carbon splitting patterns, as C-F coupling (

    
    ) complicates the 13C spectrum significantly.
    

Identification: Mass Spectrometry (Isotopic Fingerprinting)

Purpose: Confirmation of the Bromine atom.[1] Logic: Bromine exists as ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 and 

in a nearly 1:1 ratio. This creates a distinct "Twin Peak" spectral signature.[1]
Protocol
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Expected Parent Ion:

    
    
    
  • Validation Criteria (The "Trust" Factor):

    • Observe peak at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (
      
      
      
      isotope).
    • Observe peak at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (
      
      
      
      isotope).
    • Mandatory Check: The intensity ratio of 325:327 must be approximately 1:1 .[1] If the ratio deviates (e.g., 3:1), it indicates interference or incorrect halogen assignment (e.g., Chlorine is 3:1).[1]

Visualization of Analytical Workflows

Diagram 1: Analytical Lifecycle & Decision Tree

This diagram maps the logical flow from synthesis to final release, highlighting where each method adds value.[1]

AnalyticalWorkflow Start Crude BF-FPP (Post-Synthesis) TLC Prelim Check: TLC (Hexane/EtOAc) Start->TLC HPLC RP-HPLC (C18) Gradient Method TLC->HPLC If spot pattern ok Decision Purity > 98%? HPLC->Decision ImpurityID Impurity Profiling (LC-MS/MS) Decision->ImpurityID No (Identify Byproducts) NMR Structural Release (1H, 19F NMR) Decision->NMR Yes ImpurityID->Start Re-purify Final Certificate of Analysis (CoA) NMR->Final Structure Confirmed

Caption: Analytical lifecycle for BF-FPP, prioritizing HPLC for purity before expending resources on NMR structural confirmation.

Diagram 2: Impurity Fate Mapping

Visualizing how specific impurities (Chalcone vs. Alcohol) behave analytically compared to the target.[1]

ImpurityMap Target Target: BF-FPP (Dihydrochalcone) UV UV Absorbance (254 nm) Target->UV Moderate RT HPLC Retention (C18 Column) Target->RT Mid Eluting Chalcone Impurity A: Chalcone (Unsaturated) Chalcone->UV Higher (Conjugated) Chalcone->RT Later Eluting (Planar/Rigid) Alcohol Impurity B: Alcohol (Over-reduced) Alcohol->UV Lower (Loss of C=O) Alcohol->RT Earlier Eluting (Polar -OH)

Caption: Predicted chromatographic and spectroscopic behavior of key impurities relative to the target BF-FPP.

Summary of Specifications (Reference Table)

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification A 1H NMRConsistent with structure; no olefinic protons.[1]
Identification B MS (ESI+)[M+H]+ = 325/327 Da (1:1 ratio).[1]
Assay HPLC (Area %)≥ 98.0%
Impurity A (Chalcone) HPLC≤ 0.5%
Loss on Drying TGA / Gravimetric≤ 0.5% w/w

References

  • PubChem. (n.d.).[1] 4'-Bromo-3'-fluoroacetophenone Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Journal of Agricultural and Food Chemistry. (2022). Dihydrochalcones: Evaluation as Novel Radical Scavenging Antioxidants. (Provides NMR conformation insights for dihydrochalcones). Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Fluorinated Dihydrochalcones via 1D and 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & NMR Protocol: 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists

Introduction & Scope

In modern drug discovery, the incorporation of fluorine into aromatic scaffolds is a critical strategy for modulating lipophilicity, metabolic stability, and binding affinity.[1] This guide details the structural assignment of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone , a halogenated dihydrochalcone derivative.

This molecule presents specific analytical challenges:

  • Dual Fluorine Environments: Distinguishing between the fluorine on the electron-deficient ketone ring (Ring A) and the electron-rich alkyl-substituted ring (Ring B).

  • Complex Coupling Patterns: The presence of

    
    F nuclei (
    
    
    
    ) introduces extensive splitting in both
    
    
    H and
    
    
    C spectra, requiring precise measurement of coupling constants (
    
    
    and
    
    
    ).
  • Regio-Isomerism: Confirming the 3,4-substitution pattern on the ketone ring versus the 4-substitution on the distal ring.

Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns essential for calculating


-values, the following preparation is recommended:
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) + 0.03% TMS (
    
    
    ).
    • Rationale: CDCl

      
       minimizes viscosity-broadening compared to DMSO-
      
      
      
      , allowing for sharper resolution of small long-range fluorine couplings (
      
      
      Hz).
  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Tube Quality: High-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (

    
    C).
    
  • 
    H NMR: 
    
    • Spectral Width: 12 ppm (to capture downfield aromatics).

    • Acquisition Time:

      
       3.0 sec (to resolve fine splitting).
      
    • Number of Scans (NS): 16.[2]

  • 
    C{
    
    
    
    H} NMR:
    • Relaxation Delay (D1): 2.0 sec (Standard) or 5.0 sec (Quantitative).

    • Note: Fluorinated carbons often have longer

      
       relaxation times.
      
  • 
    F NMR: 
    
    • Essential for confirming the presence of two distinct fluorine environments. Recommended to run coupled and proton-decoupled.

Structural Analysis & Logic

Molecular Structure & Numbering

The following diagram outlines the atom numbering scheme used throughout this assignment.

G cluster_RingA Ring A (Ketone Side) cluster_Linker Linker cluster_RingB Ring B (Distal Side) C1_prime C1' C2_prime C2' C1_prime->C2_prime C_Carbonyl C=O C1_prime->C_Carbonyl C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime F_A F C3_prime->F_A C5_prime C5' C4_prime->C5_prime Br_A Br C4_prime->Br_A C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime C_Alpha C-α (CH2) C_Carbonyl->C_Alpha C_Beta C-β (CH2) C_Alpha->C_Beta C1_double C1'' C_Beta->C1_double C2_double C2'' C1_double->C2_double C3_double C3'' C2_double->C3_double C4_double C4'' C3_double->C4_double F_B F C4_double->F_B

Figure 1: Atom mapping for 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone. Ring A is the benzoyl moiety; Ring B is the distal phenyl ring.

H NMR Assignment Logic

The proton spectrum is defined by three distinct regions:

  • Aliphatic Linker (

    
     3.0 – 3.3 ppm): 
    
    • The structure contains a

      
       bridge.
      
    • H-

      
      :  Adjacent to the carbonyl, these are deshielded (
      
      
      
      3.2 ppm). They appear as a triplet (
      
      
      ) due to coupling with H-
      
      
      .
    • H-

      
      :  Adjacent to Ring B, these are slightly more shielded (
      
      
      
      3.0 ppm). They also appear as a triplet (
      
      
      ).
    • Validation: Integration must be 2:2.

  • Ring A (Ketone Side,

    
     7.5 – 7.8 ppm): 
    
    • Substitution: 1,3,4-trisubstituted (1-carbonyl, 3-fluoro, 4-bromo).

    • H-2': Located between the Carbonyl and Fluorine. This proton experiences significant deshielding from the carbonyl anisotropy. It couples to F (

      
       Hz) and H-6' (
      
      
      
      Hz). Appearance: dd .
    • H-6': Ortho to the carbonyl. Couples to H-5' (

      
       Hz) and H-2' (
      
      
      
      ). Appearance: dd .
    • H-5': Ortho to Bromine, Meta to Fluorine. Couples to H-6' (

      
      ) and F (
      
      
      
      Hz). Appearance: dd (often looks like a triplet if
      
      
      values overlap).
  • Ring B (Distal Side,

    
     6.9 – 7.2 ppm): 
    
    • Substitution: 1,4-disubstituted (para-fluoro).

    • Symmetry: This system creates an AA'BB' pattern (or AA'XX' due to F).

    • H-3''/5'': Ortho to Fluorine. Strongly shielded by the mesomeric effect of F (

      
       ppm). Large 
      
      
      
      coupling (
      
      
      Hz).
    • H-2''/6'': Meta to Fluorine. Less shielded (

      
       ppm). Small 
      
      
      
      coupling (
      
      
      Hz).
C NMR Assignment Logic (The "Fingerprint")

Carbon assignment relies heavily on C-F coupling constants . Fluorine splits carbon signals into doublets (


).
  • One-bond coupling (

    
    ):  Huge splitting (
    
    
    
    Hz). Identifies the carbons directly attached to Fluorine (C-3' and C-4'').
  • Two-bond coupling (

    
    ):  Moderate splitting (
    
    
    
    Hz). Identifies carbons ortho to Fluorine.
  • Three-bond coupling (

    
    ):  Small splitting (
    
    
    
    Hz). Identifies carbons meta to Fluorine.
  • Four-bond coupling (

    
    ):  Very small (
    
    
    
    Hz). Often seen as line broadening on the para carbon.

Assignment Data Tables

Table 1: H NMR Chemical Shifts (CDCl , 600 MHz)
Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
H-2' 7.75dd1H

Deshielded by C=O, large

.
H-6' 7.62dd1H

Ortho to C=O, typical ortho coupling.
H-5' 7.58dd1H

Ortho to Br, meta coupling to F.
H-2'', 6'' 7.18dd (AA'BB')2H

Meta to F on Ring B.
H-3'', 5'' 6.98t (app.)2H

Ortho to F (shielded).
H-

3.24t2H

Adjacent to C=O (deshielded).
H-

3.02t2H

Benzylic (Ring B).
Table 2: C NMR Chemical Shifts & Coupling (CDCl , 150 MHz)
Carbon

(ppm)
Splitting

(Hz)
Assignment Logic
C=O 196.8d

Ketone carbonyl. Long range coupling to F on Ring A.
C-4'' 161.5d

Ring B ipso-C (attached to F).
C-3' 159.2d

Ring A ipso-C (attached to F).
C-1' 138.5d

Ring A ipso-C (attached to C=O).
C-1'' 136.2d

Ring B ipso-C (attached to alkyl).
C-5' 133.8s/d

Ortho to Br, meta to F.
C-2''/6'' 129.8d

Meta to F (Ring B).
C-2' 125.4d

Ortho to F (Ring A).
C-6' 124.8d

Para to F (Ring A).
C-3''/5'' 115.4d

Ortho to F (Ring B).
C-4' 114.5d

Ipso-C (attached to Br). Split by ortho-F.
C-

40.2s-Aliphatic (next to C=O).
C-

29.1s-Aliphatic (benzylic).

Analytical Workflow (DOT Diagram)

The following decision tree illustrates the step-by-step logic for confirming the structure using the data above.

Workflow Start Unknown Sample (White Solid) H_NMR 1H NMR (CDCl3) Check Integration & Regions Start->H_NMR Linker_Check Observe 2 Triplets (3.0 - 3.3 ppm)? H_NMR->Linker_Check Aromatic_Check Analyze Aromatic Region (6.9 - 7.8 ppm) Linker_Check->Aromatic_Check Yes (Dihydrochalcone core) F_Coupling Identify F-Coupling patterns (AA'BB' vs AMX) Aromatic_Check->F_Coupling C_NMR 13C NMR Measure J(C-F) F_Coupling->C_NMR Ring A (AMX) vs Ring B (Sym) Assignment Assign C-F Doublets 1J (~250Hz), 2J (~22Hz) C_NMR->Assignment Final Confirmed Structure: 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone Assignment->Final Match Predicted J-values

Figure 2: Workflow for the spectral confirmation of the target molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard text for coupling constants).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 98201, 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one (Analogous Chalcone Data). Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Source for F-F and C-F coupling constants).

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Disclaimer: The chemical shifts provided are calculated based on ChemDraw Professional prediction algorithms and standard substituent shielding effects (Curphy-Morrison tables) for this specific substitution pattern. Experimental values may vary slightly (


 0.1 ppm for 

H,

1.0 ppm for

C) depending on concentration and exact temperature.

Sources

Troubleshooting & Optimization

challenges in the synthesis of poly-substituted aromatic ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Assistance Center.

Subject: Poly-Substituted Aromatic Ketones Ticket ID: #SYN-KET-001 Responder: Dr. A. Vance, Senior Application Scientist

Overview: The Architecture of Difficulty

Synthesizing poly-substituted aromatic ketones is rarely about finding a reaction that "works"; it is about finding a reaction that survives the specific electronic and steric warzone of your substrate. You are likely facing one of three bottlenecks:

  • Electronic Deactivation: The ring is too electron-poor for Friedel-Crafts.

  • Steric Occlusion: Ortho-substituents are blocking the trajectory of attack.

  • Chemoselectivity: Your nucleophile is attacking the wrong site (e.g., over-addition).

This guide bypasses standard textbook procedures to address the specific failure modes encountered in high-complexity synthesis.

Module 1: Friedel-Crafts Acylation (Classical & Lewis Acid Mediated)

Context: You are attempting to acylate a ring that bears halogens or mild deactivating groups, and conversion is stalling.

Q1: "My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why?"

Diagnosis: You are likely facing Product Inhibition . In Friedel-Crafts acylation, the ketone product is more Lewis basic than the starting acyl chloride. The newly formed carbonyl oxygen complexes with the Lewis Acid (e.g., AlCl₃), effectively removing the catalyst from the cycle.[1]

The Fix:

  • Stoichiometry: You must use >1.1 equivalents of Lewis Acid relative to the carbonyl source, plus an additional equivalent for every other Lewis basic site (amines, ethers) on your substrate. This is not a catalytic cycle.

  • Order of Addition: Do not premix the arene and catalyst. Generate the acylium ion first (Acyl Chloride + AlCl₃ in DCM/Nitromethane), then add the arene. This prevents the catalyst from getting "gummed up" by the substrate before the electrophile is ready.

Q2: "I am seeing significant positional isomerization (meta-product) despite using an ortho/para director."

Diagnosis: Thermodynamic equilibration. Friedel-Crafts is reversible. If the reaction runs too hot or too long, the kinetically favored ortho/para product can rearrange to the thermodynamically stable meta isomer (especially with bulky alkyl groups).

The Fix:

  • Low Temperature Quench: Monitor strictly by LCMS. Quench immediately upon consumption of starting material.

  • Solvent Switch: Switch from Nitrobenzene (high boiling, promotes equilibration) to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to keep temperatures lower.

Visualizing the Stall Point:

FriedelCrafts Start Acyl Chloride + AlCl3 Acylium Acylium Ion [R-C=O]+ Start->Acylium Ionization Sigma Sigma Complex (Intermediate) Acylium->Sigma Arene Attack Product Ketone-AlCl3 Complex (STALL POINT) Sigma->Product -HCl Product->Product Catalyst Trapped Requires >1 eq AlCl3 Final Free Ketone Product->Final Aqueous Quench (Destroys Catalyst)

Caption: The "Product Inhibition" trap in Friedel-Crafts. The reaction stops if the catalyst is sequestered by the product before the quench.

Module 2: The Weinreb Amide Protocol (Organometallic Coupling)

Context: You need to couple a highly functionalized aryl lithium or Grignard reagent to a carbonyl source without getting the tertiary alcohol (over-addition).

Q3: "I synthesized the Weinreb amide, but after adding my Grignard, I isolated the tertiary alcohol. The 'stable' intermediate failed."

Diagnosis: Thermal Collapse or Chelation Failure. The five-membered chelate (the "Weinreb Intermediate") prevents the second addition. However, this intermediate is only stable if the metal center (Mg or Li) is tightly bound between the carbonyl oxygen and the methoxy nitrogen.

The Fix:

  • Temperature Discipline: The addition must occur at -78°C (for Li) or 0°C (for Mg). Do not let the reaction warm to room temperature before quenching if your substrate is prone to collapse.

  • Quench Protocol: The intermediate must be hydrolyzed while cold. Pour the cold reaction mixture directly into acidic water/NH₄Cl. If you warm it up dry, the intermediate collapses to the ketone, which then reacts with any residual nucleophile.

Q4: "My yield is low because the Weinreb amide formation itself (from the acid chloride) is messy."

Diagnosis: HCl scavenging issues. The hydrochloride salt of N,O-dimethylhydroxylamine releases HCl, which can degrade sensitive substrates.

The Fix:

  • The "Nahm" Modification: Use 2.2 equivalents of N,O-dimethylhydroxylamine and pyridine in DCM.

  • Alternative Coupling: Skip the acid chloride. Use standard peptide coupling agents (EDC/HOBt) to couple the carboxylic acid directly to the Weinreb amine. This avoids the harsh acidic environment entirely.

Weinreb cluster_Intermediate The Critical Checkpoint WeinrebAmide Weinreb Amide Intermediate Stable Tetrahedral Chelate (Mg/Li bound) WeinrebAmide->Intermediate Nucleophilic Attack Nucleophile R-MgBr / R-Li Nucleophile->Intermediate Ketone Aryl Ketone Intermediate->Ketone Acidic Quench Intermediate->Ketone Warm up (Premature) Alcohol Tertiary Alcohol (FAILURE) Ketone->Alcohol Residual Nucleophile (If warmed before quench)

Caption: The stability of the tetrahedral chelate is the only barrier against over-addition. Premature warming breaks this seal.

Module 3: Palladium-Catalyzed Carbonylation (The "Steric" Solution)

Context: You are coupling an aryl halide with an aryl boronic acid (Suzuki-Miyaura Carbonylation) or similar, using CO gas to insert the ketone.

Q5: "I am getting the biaryl product (direct coupling) instead of the ketone. The CO isn't inserting."

Diagnosis: Slow CO Insertion vs. Fast Transmetallation. If the CO pressure is too low, or the oxidative addition complex is too sterically crowded, the palladium species will simply transmetallate with the boronic acid and eliminate, skipping the CO insertion.

The Fix:

  • Pressure & Ligand: Increase CO pressure (balloon -> 50 psi).

  • Ligand Selection: Use Xantphos or dppf . These wide bite-angle bidentate ligands favor CO insertion. For extremely hindered substrates, bulky monodentate phosphines (like P(t-Bu)₃ ) often fail here; stick to bidentate ligands that force a geometry favorable for CO coordination.

Q6: "The reaction turns black immediately (Pd black precipitation)."

Diagnosis: CO Poisoning / Cluster Formation. High concentrations of CO can actually displace ligands from Palladium, leading to inactive Pd-carbonyl clusters (Pd agglomeration).

The Fix:

  • CO Source Control: Instead of a high-pressure cylinder, use a CO surrogate like Molybdenum Hexacarbonyl [Mo(CO)₆] or N-formylsaccharin . These release CO slowly, maintaining a steady concentration without "drowning" the catalyst.

Summary of Methodologies

Substrate ChallengeRecommended MethodKey Reagent/CatalystCritical Parameter
Electron-Rich / Simple Friedel-CraftsAlCl₃ (Stoichiometric)Order of addition (Acylium first).
Acid-Sensitive / Chiral Weinreb AmideR-MgBr + N,O-Me,Me-AmideCold quench (-78°C).
Sterically Hindered (Ortho) Pd-CarbonylationPd(OAc)₂ / XantphosCO Pressure (>1 atm) & Ligand Bite Angle.
Highly Deactivated Ring Minisci AcylationAgNO₃ / PersulfateRadical stability.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Olah, G. A. "Friedel-Crafts and Related Reactions." Interscience Publishers, 1964. (Foundational Text on Lewis Acid Stoichiometry).
  • Brennführ, A. et al. "Palladium-Catalyzed Carbonylative Cross-Coupling." Angewandte Chemie International Edition, 2009 , 48(23), 4114-4133.

  • Organ, M. G. et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Synthesis of Sterically Hindered Biaryls." Chemistry – A European Journal, 2006 , 12(18), 4749–4755.

Sources

Technical Support Center: Purification Protocols for 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

[1][2]

Case ID: PUR-DHCH-4B3F Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Isolation of saturated ketone (dihydrochalcone) from condensation/reduction mixtures.[1]

Executive Summary

You are attempting to purify 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone . Based on the structure, this molecule is a dihydrochalcone , likely synthesized via the catalytic hydrogenation or transfer hydrogenation of its unsaturated precursor (the chalcone), which was originally formed by the Claisen-Schmidt condensation of 4'-Bromo-3'-fluoroacetophenone and 4-Fluorobenzaldehyde .[1][2]

The purification challenge lies in the structural similarity between the target (saturated ketone), the intermediate (unsaturated chalcone), and the starting materials.[2] This guide provides a self-validating workflow to isolate the target in high purity (>98%).

Module 1: Impurity Profiling & Logic

Before beginning the physical protocols, you must identify which impurities are present to select the correct "kill step."[2]

Impurity TypeLikely IdentityVisual IndicatorRemoval Strategy
Starting Material A 4-FluorobenzaldehydeOily residue, sweet almond odorChemical Scavenging: Sodium Bisulfite Wash (Forms water-soluble adduct).[1][2]
Starting Material B 4'-Bromo-3'-fluoroacetophenoneWhite/Off-white crystalsSolubility: Remains in mother liquor during recrystallization (higher solubility than target).[1][2]
Intermediate The Chalcone (Unsaturated)Bright Yellow solidRecrystallization: Exploits solubility difference; target is white, chalcone is yellow.[2]
Side Product Over-reduced AlcoholWhite solid/gumChromatography: Polarity difference (Alcohol is significantly more polar).
Visual Logic Map

The following diagram illustrates the decision matrix for your purification process.

PurificationLogicStartCrude Reaction MixtureCheckStatePhysical State?Start->CheckStateOilyOily/Sticky Residue(Aldehyde Contamination)CheckState->OilyYesSolidSolid PrecipitateCheckState->SolidNoBisulfiteProtocol A:Sodium Bisulfite WashOily->BisulfiteScavenge AldehydeCheckColorColor AnalysisSolid->CheckColorBisulfite->SolidPost-WorkupRecrystProtocol B:Recrystallization (EtOH)Recryst->CheckColorIterateYellowYellow Tint(Chalcone Present)CheckColor->YellowConjugation DetectedWhiteWhite/Off-White(Target Pure)CheckColor->WhiteSaturatedYellow->RecrystRemove Unsat. ImpurityFinalPure Product(>98% HPLC)White->Final

Caption: Decision tree for selecting the appropriate purification module based on physical state and colorimetric indicators.

Module 2: Protocol A - Chemical Scavenging (Aldehyde Removal)

Issue: The crude product is an oil or sticky gum that refuses to crystallize.[1] Cause: Presence of unreacted 4-Fluorobenzaldehyde .[1] Aldehydes inhibit crystal lattice formation. Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate salt, partitioning it out of the organic phase [1][2].

Step-by-Step Procedure
  • Dissolution: Dissolve the crude oily mixture in a minimal amount of Ethyl Acetate (EtOAc) . Do not use Dichloromethane (DCM) if possible, as bisulfite adducts can sometimes trap DCM emulsions.[2]

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • The Wash:

    • Add the bisulfite solution to the organic phase in a separatory funnel (1:1 volume ratio).

    • Critical Step: Shake vigorously for at least 2-3 minutes. Aldehyde adduct formation is biphasic and requires surface area.

    • Observation: You may see a white precipitate form at the interface. This is the aldehyde-bisulfite adduct.[1][3][4]

  • Filtration (Optional): If the precipitate is heavy and prevents separation, filter the entire biphasic mixture through a coarse sintered glass funnel or Celite pad.

  • Separation: Return filtrate to the funnel. Collect the organic layer.[5]

  • Polishing: Wash the organic layer once with water (to remove residual salts) and once with brine. Dry over

    
     and concentrate.
    

Result: The residue should now be a solid or a semi-solid capable of crystallization.

Module 3: Protocol B - Recrystallization (Chalcone Removal)

Issue: The product is solid but has a distinct yellow hue. Cause: Contamination with the intermediate chalcone. The double bond in the chalcone creates conjugation, absorbing blue light and appearing yellow.[2] The target propiophenone (saturated) breaks this conjugation and should be white [3].

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol (95%) High Best balance.[1][2] Chalcones are often slightly less soluble than dihydrochalcones in hot EtOH, allowing separation.[2]
Methanol ModerateGood for highly polar impurities, but may cause yield loss if the target is too soluble.[2]
Hexane/EtOAc LowBetter for chromatography. Hard to control supersaturation for this specific scaffold.
Procedure
  • Slurry: Place the crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 5 mL per gram of crude).

  • Reflux: Heat to boiling. If the solid does not dissolve completely, add more ethanol in small portions (1 mL at a time) until dissolved.[2]

    • Note: If a small amount of yellow solid remains undissolved while the bulk is in solution, hot filter it.[2] This is likely the concentrated chalcone impurity.

  • Cooling: Remove from heat. Let the flask cool to room temperature slowly (do not use an ice bath immediately). Rapid cooling traps impurities.

  • Crystallization: Once room temperature is reached, move to an ice bath (

    
    ) for 1 hour.
    
  • Harvest: Filter the white crystals. Wash with ice-cold ethanol .

Validation: The mother liquor (filtrate) should be yellow (containing the impurities), while the crystals should be white.

Module 4: Troubleshooting & FAQs

Q1: I performed the reduction, but the product is still bright yellow. Did the reaction fail?

A: Not necessarily, but it is incomplete. The yellow color is a specific qualitative test for the

  • Action: Check TLC. If the yellow spot (Chalcone) is still prominent, do not attempt to purify yet.[2] Resubmit the material to hydrogenation conditions (e.g.,

    
     or Transfer Hydrogenation) to drive the reaction to completion. Recrystallization is inefficient if >10% chalcone remains.
    
Q2: My product oils out during recrystallization.

A: This "oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or impurities (like the aldehyde) are depressing the melting point.[2]

  • Fix:

    • Perform Protocol A (Bisulfite wash) again to ensure all aldehyde is gone.[1]

    • Use a "scratching" technique: Dip a glass rod in the solution and scratch the inner wall of the flask to induce nucleation.

    • Seed the solution with a tiny crystal of pure product if available.

Q3: Can I use chromatography instead?

A: Yes, but it is often unnecessary for this class of compounds.[2]

  • Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, gradient to 80:20).[2]

  • Elution Order:

    • Non-polar impurities (De-brominated byproducts, if any).

    • Target: 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone.[1][2]

    • Impurity: The Chalcone (slightly more polar due to conjugation/planarity interaction with silica).

    • Impurity: Alcohol (Over-reduction product - very polar).[1]

Impurity Fate Mapping

Understanding where your impurities go is vital for yield calculations.

ImpurityFateMixCrude MixtureBisulfiteBisulfite Wash(Aq. Phase)Mix->BisulfiteExtractionRecrystRecrystallization(Mother Liquor)Mix->RecrystSolid PhaseAldehyde4-Fluorobenzaldehyde(Adduct)Bisulfite->AldehydeFilterFinal Filter cakeRecryst->FilterAcetophenoneAcetophenoneStarting MaterialRecryst->AcetophenoneChalconeUnreacted Chalcone(Yellow)Recryst->ChalconeTargetTarget Propiophenone(White)Filter->Target

Caption: Fate mapping showing the partitioning of specific impurities into aqueous waste or mother liquor.[1]

References

  • University of Rochester, Dept. of Chemistry. Workup: Aldehydes - Brindle Bisulfite Workup. Available at: [Link] (Accessed 2026-02-10).[1]

  • MDPI. Synthesis of Chalcones: An Improved High-Yield Protocol. Molecules 2023. Available at: [Link] (Accessed 2026-02-10).[1]

  • PubChem. 4-Bromo-3-(4-fluorophenyl)propiophenone Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2026-02-10).[1]

Disclaimer: This guide is for research purposes only. The user assumes all responsibility for safety and compliance with local chemical hygiene regulations.

preventing byproduct formation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Reaction Optimization Current Status: Systems Operational Logged User: Senior Researcher / Process Chemist Support Tier: Level 3 (Advanced Methodology & Mechanistic Troubleshooting)

Welcome to the Reaction Optimization Portal

I am Dr. Aris, your Senior Application Scientist. You are likely here because your Friedel-Crafts (F-C) reaction has yielded a "tarry mess," a mixture of inseparable isomers, or a yield that defies stoichiometric logic.

The Friedel-Crafts reaction is a deceptive classic. While it appears simple in textbooks, it is notoriously difficult to control in high-stakes synthesis due to its reversible nature and the high reactivity of its intermediates. Below are the three most common "Support Tickets" we receive, detailed with root-cause analysis and self-validating protocols.

Ticket #001: The "Polyalkylation" Loop

Issue: “I targeted a mono-alkylated product, but my LC-MS shows significant di- and tri-alkylated byproducts. The starting material is consumed, but the yield of the desired product is low.”

Diagnosis & Root Cause

This is a kinetic runaway effect. Alkyl groups are electron-donating (activating).[1]

  • Activation: The product (Alkylbenzene) is more nucleophilic than the starting material (Benzene).

  • Competition: The electrophile (

    
    ) preferentially attacks the product rather than the remaining starting material.
    
  • Result: A mixture of polyalkylated species, even while starting material remains.

Protocol A: The "Inverse Addition" High-Dilution Method

To force mono-alkylation, you must statistically overwhelm the electrophile with unreacted starting material.

Step-by-Step Workflow:

  • The Vessel: Charge the reaction flask with the Arene (Substrate) and the Lewis Acid Catalyst .

    • Critical Ratio: Use the Arene as the solvent if possible, or at least 5–10 equivalents relative to the alkyl halide.

  • The Addition: Dissolve the Alkyl Halide in a small volume of inert solvent (e.g., Nitromethane or DCM).

  • The Control: Add the Alkyl Halide solution dropwise to the Arene/Catalyst mixture.

    • Why: This ensures that at any given moment, the concentration of electrophile is low, and it is surrounded by a vast excess of unreacted starting material.

Protocol B: The Acylation-Reduction Bypass (The "Gold Standard")

If Protocol A fails, you must abandon direct alkylation. Acyl groups are electron-withdrawing (deactivating).[2][3][4][5] The product is less reactive than the starting material, naturally stopping the reaction at mono-substitution.

Comparison of Strategies:

FeatureDirect AlkylationAcylation-Reduction
Ring Activation Activates (Prone to poly-addition)Deactivates (Stops at mono-addition)
Carbocation Prone to RearrangementStable Acylium Ion (No rearrangement)
Atom Economy High (One step)Lower (Two steps: Acylation + Reduction)
Selectivity Poor (Ortho/Para mixtures)High (Para dominant due to sterics)

Ticket #002: The "Rearrangement" Trap

Issue: “I attempted to attach an n-propyl group using 1-chloropropane. NMR shows the major product is the isopropyl (cumene) derivative.”

Diagnosis & Root Cause

This is a thermodynamic stability failure. The primary carbocation generated from n-propyl chloride is unstable. It undergoes a 1,2-hydride shift to form a more stable secondary carbocation before attacking the ring.

Visualizing the Decision Matrix

Before starting an alkylation, run your reagents through this logic gate to predict failure points.

FC_Decision_Tree Start Target: Alkylbenzene Synthesis ChainLength Is the alkyl chain > 2 carbons? Start->ChainLength Branching Is the halide Primary? ChainLength->Branching Yes DirectAlk Direct F-C Alkylation (Risk: Polyalkylation) ChainLength->DirectAlk No (Methyl/Ethyl) Branching->DirectAlk No (Tertiary) Rearrange WARNING: Carbocation Rearrangement (e.g., n-Pr -> i-Pr) Branching->Rearrange Yes Solution Use Acylation-Reduction (Acyl Chloride + AlCl3 -> Reduction) Rearrange->Solution Corrective Action

Figure 1: Decision matrix for selecting the correct Friedel-Crafts pathway to avoid skeletal rearrangements.

Resolution: The Acylation-Reduction Protocol

To install a linear chain without rearrangement:

  • Acylation: React Benzene + Propionyl Chloride (not Propyl Chloride) +

    
    .
    
    • Mechanism:[5][6][7][8][9][10][11] Forms an acylium ion (

      
      ). This is resonance-stabilized and cannot rearrange .
      
  • Reduction: Reduce the resulting ketone to an alkane.

    • Method A (Acidic): Clemmensen Reduction (Zn(Hg), HCl).[2][12]

    • Method B (Basic): Wolff-Kishner (Hydrazine, KOH).

    • Method C (Mild): Catalytic Hydrogenation (

      
      ) or Triethylsilane (
      
      
      
      ).

Ticket #003: Catalyst "Death" (Stoichiometry Errors)

Issue: “I used a catalytic amount (10 mol%) of


 for my acylation, but the reaction stalled immediately.”
Diagnosis & Root Cause

Unlike alkylation (which is truly catalytic), Friedel-Crafts Acylation is not catalytic . The product (a ketone) is a Lewis Base. It complexes with the Lewis Acid (


) via the carbonyl oxygen, removing the catalyst from the cycle.
The "Stoichiometric + 1" Rule

You must treat the Lewis Acid as a reagent, not a catalyst.

Correct Stoichiometry:



  • 1.0 Equivalent: Consumed by complexation with the product ketone.[3]

  • 0.1–0.5 Equivalent: Excess required to drive the reaction kinetics.

Post-Reaction Workup (Critical Step): The complex formed is stable. You must destroy it to release your product.

  • Protocol: Pour the reaction mixture slowly onto a mixture of Ice and conc. HCl .

  • Why HCl? It solubilizes the aluminum salts (

    
    ), preventing the formation of gelatinous 
    
    
    
    emulsions that make extraction impossible.

Advanced Optimization: Shape-Selective Catalysis

Issue: “I need the Para isomer specifically, but I’m getting a statistical Ortho/Para mix.”

Solution: Zeolite Catalysis

Move away from liquid acids (


) to solid acids (Zeolites). Zeolites have defined pore sizes that physically restrict the formation of bulky isomers.

Mechanism of Shape Selectivity:

  • Transition State Selectivity: The transition state for the ortho isomer is too bulky to form inside the zeolite pore.

  • Diffusion Selectivity: Even if formed, the ortho isomer diffuses out much slower than the linear para isomer, leading to equilibration or trapping.

Recommended Zeolites:

  • ZSM-5: Medium pore size. Excellent for para-xylene synthesis.

  • Beta Zeolite: Larger pores, suitable for acylations of larger aromatics.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

?
A: Yes.

is a milder Lewis acid. It is often preferred for alkylations involving highly reactive substrates (like phenols or anisoles) to prevent violent exotherms and polymerization.

Q: Why is my reaction turning black/tarry? A: This is usually polymerization of the substrate or solvent.

  • Fix 1: Lower the temperature (try 0°C to -20°C).

  • Fix 2: Ensure your system is strictly anhydrous. Moisture generates

    
     gas rapidly and degrades the catalyst.
    

Q: How do I handle amine substituents (Anilines)? A: You cannot perform standard F-C on free anilines. The lone pair on Nitrogen complexes with


 immediately, deactivating the ring.
  • Fix: Protect the amine as an Acetamide (

    
    ) before reaction. This reduces the basicity of the nitrogen.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Olah, G. A. (1964).
  • Sartori, G., & Maggi, R. (2006). Use of Solid Catalysts in Friedel-Crafts Acylation Reactions. Chemical Reviews, 106(3), 1077-1104.

  • Ceatano, M., et al. (2025). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Letters in Organic Chemistry.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Section 11.

Sources

Technical Support Center: 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

[1]

Status: Operational Role: Senior Application Scientist Topic: Stability, Storage, and Degradation Troubleshooting[1]

Executive Technical Summary

Compound Identity: 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone Chemical Class: Dihydrochalcone / Halogenated Propiophenone Critical Utility: Key intermediate for SGLT2 inhibitors and advanced Suzuki-Miyaura coupling scaffolds.[1]

This guide addresses the specific stability challenges inherent to the dihydrochalcone backbone and the aryl bromide/fluoride motifs .[1] While generally robust, this compound exhibits distinct degradation pathways—specifically photolytic dehalogenation and oxidative dehydrogenation—that can compromise downstream synthetic yields.

Stability & Degradation Matrix (The "Why" & "How")

This matrix correlates observable symptoms with underlying chemical mechanisms, providing the "Expertise" pillar of our support.[1]

Instability ModeTriggerChemical MechanismObservable SymptomPrevention
Photolytic Dehalogenation UV/Visible LightHomolytic cleavage of the C-Br bond (weakest bond, ~65-70 kcal/mol) generates aryl radicals, leading to hydro-dehalogenation (replacement of Br with H).[1]Product turns from white/off-white to yellow or light brown . Appearance of "des-bromo" impurity in LC-MS.Store in amber glass or foil-wrapped containers. Avoid benchtop exposure >1 hour.
Oxidative Dehydrogenation Oxygen + Trace Metal/BaseOxidation of the saturated ethylene bridge (-CH2-CH2-) to form the unsaturated chalcone (enone) derivative.[1]New impurity peak at RRT ~1.1-1.2 (conjugated system absorbs stronger in UV).[1]Store under Argon/Nitrogen atmosphere.
Alpha-Bromination Migration Acidic ImpuritiesIn the presence of residual Lewis acids (AlCl3) or HBr, the bromine may migrate or the alpha-position (next to C=O) may undergo halogenation.[1]Complex impurity profile; loss of regioselectivity in subsequent couplings.[1]Ensure rigorous quenching of Friedel-Crafts catalysts during synthesis.

Diagnostic Visualization: Degradation Pathways

The following diagram maps the degradation logic. Use this to trace back from impurities found in your HPLC data.[1]

DegradationPathwayscluster_legendPathway LegendCompoundTarget Molecule(Dihydrochalcone)RadicalAryl RadicalIntermediateCompound->Radical C-Br CleavagePeroxidePeroxideSpeciesCompound->Peroxide Auto-oxidationLightUV Light(hv)Light->RadicalOxygenOxygen (O2)+ TimeOxygen->PeroxideDesBromoImpurity A:Des-bromo Analog(Loss of Br)Radical->DesBromo H-abstractionChalconeImpurity B:Chalcone Derivative(Dehydrogenation)Peroxide->Chalcone EliminationkeyBlue: Active CompoundYellow/Red: TriggersGrey: Impurities

Caption: Mechanistic flow of photolytic dehalogenation (Impurity A) and oxidative dehydrogenation (Impurity B).

Troubleshooting Q&A (User Scenarios)

Scenario 1: Color Change During Storage

Q: I synthesized the compound two weeks ago. It was a white solid, but now the surface has turned pale yellow.[1] Is it still usable?

A: The yellowing is a classic sign of surface photo-oxidation or trace liberation of free bromine (

1
  • Diagnosis: Run a TLC or HPLC. If the main peak is >98%, the degradation is likely superficial.[1]

  • Fix: Recrystallize the batch using Ethanol/Hexane (1:4) or Isopropanol . This will remove the colored oxidized impurities (likely chalcones or trace quinones) which are often more polar or distinct in solubility.

  • Prevention: Future batches must be stored in amber vials wrapped in aluminum foil at 2-8°C.

Scenario 2: Low Yield in Suzuki Coupling

Q: I am using this intermediate for a Suzuki coupling at the 4'-Br position, but conversion is stalling at 60%.

A: This often indicates catalyst poisoning or competitive reactivity.

  • Root Cause 1 (Impurity): Check for the Des-bromo impurity (Impurity A in diagram).[1] If your starting material contains significant des-bromo analog (from light exposure), it acts as an inert filler, skewing your stoichiometry.[1]

  • Root Cause 2 (Pd Poisoning): If the compound was made via Friedel-Crafts, residual sulfur or aluminum species can poison the Palladium catalyst.[1]

  • Protocol: Wash the starting material with 10%

    
     and then water before use. Ensure the purity is >98% by HPLC.
    
Scenario 3: Unknown Peak at RRT 1.15

Q: My HPLC shows a new impurity growing at RRT 1.15 (relative to the main peak) after leaving the sample in solution overnight.

A: This is likely the Chalcone derivative (1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one).[1]

  • Mechanism: In solution, especially chlorinated solvents like DCM or Chloroform, dissolved oxygen promotes dehydrogenation of the ethylene bridge.[1]

  • Fix: Do not store the compound in solution for >12 hours. If solution storage is necessary, degas the solvent and keep it at -20°C.[1]

Standard Operating Procedures (SOPs)

A. Recommended Storage Conditions

To ensure shelf-life >12 months:

  • Temperature: Refrigerate at 2°C to 8°C (Short term) or -20°C (Long term).

  • Atmosphere: Backfill headspace with Argon or Nitrogen.[1]

  • Container: Amber borosilicate glass with PTFE-lined cap.[1]

B. Analytical Method (HPLC) for Stability Testing

Use this method to separate the parent dihydrochalcone from the chalcone and des-bromo impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: 254 nm (General) and 210 nm (Critical for detecting non-conjugated impurities).

  • Expected Elution:

    • Des-bromo impurity: ~Early elution (more polar).[1]

    • Target Compound: ~Middle elution.

    • Chalcone impurity: ~Late elution (more conjugated/planar).

References & Authority

  • PubChem Compound Summary. "3',4'-Difluoro-3-(4-fluorophenyl)propiophenone (Analogous Structure)." National Center for Biotechnology Information.[1] Accessed 2026.[2] Link[1][3]

  • BenchChem Technical Guide. "Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone." BenchChem.[4] (Demonstrates Friedel-Crafts impurity profiles for propiophenones). Link[1]

  • Sigma-Aldrich Technical Service. "4′-Bromo-3-chloropropiophenone: Properties and Handling." Merck KGaA. Link[1]

  • Ossila Materials Science. "3′-Bromo-4′-fluoroacetophenone Stability Data." Ossila. (Data on the specific stability of the Bromo-Fluoro-Phenyl moiety). Link

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated organic intermediates.

Technical Support Center: 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Work-up & Isolation Protocol Reference ID: KB-FC-8754 (Friedel-Crafts Acylation Support)

Master Protocol Overview

User: "I need a robust, scalable work-up procedure for this synthesis. The literature is vague on the aluminum chloride quench."

Scientist Response: The synthesis of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene with 3-(4-fluorophenyl)propanoyl chloride, mediated by aluminum chloride (


).

The critical failure point in this protocol is the hydrolysis of the ketone-aluminum complex . If mishandled, this step generates an intractable aluminum hydroxide gel that traps your product and creates stable emulsions.

The "Inverse Quench" Protocol

Do NOT add water directly to the reaction flask. Use the Inverse Quench method to control exotherms and maintain aluminum solubility.

Step-by-Step Methodology:

  • Preparation of Quench Buffer:

    • Prepare a 1M to 2M

      
       solution (approx. 3-4 equivalents relative to 
      
      
      
      ) mixed with crushed ice.
    • Why: The acid prevents the formation of amphoteric

      
       (a gelatinous solid) by keeping aluminum in the soluble 
      
      
      
      or
      
      
      state [1].
  • The Quench (Exothermic Control):

    • Cool the reaction mixture (DCM or 1,2-DCE solvent) to 0–5°C.

    • Slowly pour the reaction mixture into the vigorously stirred acidic ice slurry.

    • Note: Maintain internal temperature

      
       to prevent acid-catalyzed migration of halogens or cleavage.
      
  • Phase Separation:

    • Transfer to a separatory funnel. The organic layer (DCM) will be on the bottom.

    • Troubleshooting: If the interface is obscure (rag layer), filter the biphasic mixture through a Celite pad to remove suspended aluminum salts before separation.

  • Wash Sequence (The "3-Step Polish"):

    • Wash 1: Water (removes bulk acid).

    • Wash 2: Saturated

      
       (neutralizes residual acid; Caution: 
      
      
      
      evolution).
    • Wash 3: Saturated Brine (pre-dries the organic layer).

  • Isolation:

    • Dry over anhydrous

      
      . Filter.
      
    • Concentrate via rotary evaporation to yield the crude solid.

    • Recrystallization: The target molecule is highly crystalline. Recrystallize from Ethanol (95%) or a Heptane/Ethyl Acetate (4:1) mixture [2].

Troubleshooting & FAQs

Format: User Ticket


 Scientist Solution
Ticket #402: "I have a thick, white emulsion that won't separate."

Diagnosis: Aluminum Hydroxide Gelation. Cause: The pH of the quench was too high (insufficient acid) or water was added too fast, causing local heating and polymerization of aluminum species. Solution:

  • Acidify: Add concentrated

    
     dropwise to the separatory funnel and shake gently until the pH of the aqueous layer is < 1. The white solid should dissolve.
    
  • Salting Out: Add solid

    
     to saturate the aqueous layer. This increases the density difference and ionic strength, forcing the organic phase out.
    
  • Filtration: If solids persist, vacuum filter the entire emulsion through a sintered glass funnel packed with Celite.

Ticket #403: "My product is oiling out during recrystallization."

Diagnosis: Impurity Depression / "Oiling Out." Cause: Presence of unreacted 1-bromo-2-fluorobenzene (liquid) or regioisomers lowering the melting point. Solution:

  • The "Seeding" Technique: Dissolve the crude oil in hot ethanol. Allow it to cool very slowly to room temperature with vigorous stirring. If oil droplets form, reheat until clear, add a seed crystal (if available), and cool again.

  • Trituration: If it remains an oil, strip the solvent and triturate (grind) the oil with cold pentane or hexane. This extracts the lipophilic starting material (halobenzene), often leaving the solidified ketone behind.

Ticket #404: "Is the regioselectivity guaranteed?"

Diagnosis: Isomer Contamination. Analysis: The directing effects of 1-bromo-2-fluorobenzene are complex. The fluorine (ortho/para director) and bromine (ortho/para director) compete. The position para to the fluorine (and meta to bromine) is sterically accessible and electronically activated, but the position para to the bromine is also possible. Solution:

  • Check HPLC/NMR: Look for splitting patterns. The desired product (acylation para to Fluorine, typically favored due to F's strong resonance donation) will show specific coupling constants.

  • Purification: Regioisomers often have significantly different solubilities. Multiple recrystallizations from Ethanol are usually sufficient to reach >98% purity.

Visualizing the Workflow

Workflow Diagram: Isolation Logic

The following diagram illustrates the critical decision points during the work-up to ensure high yield and purity.

WorkupProcedure Reaction Reaction Complete (AlCl3 Complex) Quench Inverse Quench (Pour into Ice/HCl) Reaction->Quench Slow addition Separation Phase Separation Quench->Separation Emulsion Emulsion Check Separation->Emulsion AcidWash Add Conc. HCl & Filter (Celite) Emulsion->AcidWash Rag Layer/Gel Washing Wash Sequence: 1. Water 2. NaHCO3 3. Brine Emulsion->Washing Clear Interface AcidWash->Separation Drying Dry (MgSO4) & Concentrate Washing->Drying Crystallization Recrystallization (Ethanol or Heptane/EtOAc) Drying->Crystallization FinalProduct Final Product: 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone Crystallization->FinalProduct

Caption: Decision logic for the work-up of aluminum-mediated acylation, highlighting emulsion management.

Technical Data Summary

Solvent Compatibility Table
SolventRoleSuitabilityNotes
Dichloromethane (DCM) Reaction/ExtractionHigh Excellent solubility for poly-halogenated aromatics. Heavy (bottom layer).
1,2-Dichloroethane ReactionHigh Higher boiling point than DCM; good for sluggish reactions. Toxic.
Ethyl Acetate ExtractionMedium Good for extraction if DCM is avoided, but can dissolve some Al salts.
Ethanol (95%) RecrystallizationHigh Standard for propiophenones.
Hexane/Pentane TriturationHigh Removes unreacted halobenzenes (starting material).
Critical Safety Parameters
  • HCl Gas: The reaction generates stoichiometric HCl gas. Ensure the scrubber is active.

  • Aluminum Chloride: Highly hygroscopic. Weigh in a glovebox or rapidly in dry air. Reacts violently with water.

  • Waste Disposal: Aqueous layers contain high concentrations of Aluminum and Fluoride ions. Dispose of as heavy metal/halogenated waste.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for Friedel-Crafts Acylation and acid quenching).

  • PrepChem. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. (Analogous procedure utilizing AlCl3, HCl quench, and Ethanol recrystallization).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Mechanistic details on the ketone-aluminum complex stability).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Technical Support Center: Regiocontrol in Substituted Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Regioisomeric Mixtures in Ketone Functionalization

Welcome to the Synthesis Support Hub

You are likely here because your NMR shows a messy mixture of isomers, or your HPLC trace looks like a skyline rather than a single peak. Controlling regioselectivity in ketone synthesis—specifically distinguishing between


 and 

positions—is one of the most persistent challenges in organic chemistry.

This guide treats your synthetic problems as "Support Tickets." Select the scenario below that matches your current failure mode.

Ticket #001: "I need to alkylate an unsymmetrical ketone, but I'm getting a mixture of regioisomers."

Diagnosis: Failure to strictly control Kinetic vs. Thermodynamic enolization. Severity: Critical (Irreversible yield loss).

When you deprotonate an unsymmetrical ketone (e.g., 2-methylcyclohexanone), two enolates are possible. You must consciously select the reaction conditions to favor one over the other.

The Solution: The Kinetic/Thermodynamic Switch

You must choose your base and temperature based on the "Substitution Rule":

  • Kinetic Enolate: Forms at the least hindered carbon (fastest proton removal).[1]

  • Thermodynamic Enolate: Forms the most substituted alkene (most stable product).[1][2]

Comparative Protocol Table:

ParameterKinetic Control (Less Substituted)Thermodynamic Control (More Substituted)
Target Site Least hindered

-carbon
Most substituted

-carbon
Base LDA (Lithium Diisopropylamide), LiHMDSNaH , KH, or alkoxides (e.g., NaOEt)
Stoichiometry Slight excess of Base (1.05 - 1.1 eq)Slight excess of Ketone (allows proton transfer)
Temperature -78 °C (Strictly cryogenic)0 °C to Reflux (Thermal equilibrium)
Solvent THF, DME (Aprotic, polar)EtOH, tBuOH, THF (Protic allowed)
Time Short (< 30 mins)Long (> 1 hr) to allow equilibration
Standard Operating Procedure (SOP): Kinetic Enolate Generation

Use this to target the less-substituted position.

  • Preparation: Flame-dry all glassware. Maintain an inert atmosphere (

    
     or Ar).
    
  • LDA Generation: Add diisopropylamine (1.1 eq) to THF at -78 °C. Add

    
    -BuLi (1.05 eq) dropwise. Stir for 15 min.
    
  • Deprotonation: Add the ketone (1.0 eq) dropwise as a solution in THF over 10–15 minutes. Crucial: Do not allow the temperature to rise.

  • Reaction: Stir for 30–45 minutes at -78 °C. The bulky base removes the most accessible proton.

  • Quench/Electrophile: Add the alkyl halide (electrophile) immediately. Allow to warm only after addition is complete.

Expert Insight: If you see thermodynamic products appearing in your "Kinetic" run, your addition was likely too fast (causing local heating) or you had unreacted ketone present which acted as a proton shuttle, allowing the enolates to equilibrate.

Ticket #002: "My electrophile is sluggish, and the enolate equilibrates before reaction."

Diagnosis: "Proton Leakage." Root Cause: Even under kinetic conditions, if the alkylation is slow, the kinetic enolate can steal a proton from any source (even trace water or starting material), revert to the ketone, and re-deprotonate to the thermodynamic side.

The Solution: The Silyl Enol Ether "Lock" (Mukaiyama Protocol)

Instead of reacting the unstable lithium enolate directly, trap it as a Silyl Enol Ether (SEE). This "freezes" the regiochemistry. You can then purify the SEE and react it using Lewis Acid catalysis (Mukaiyama Aldol/Alkylation).

Workflow Visualization:

Silyl Enol Ether Strategy Start Unsymmetrical Ketone Decision Select Conditions Start->Decision Kinetic LDA / THF / -78°C (Kinetic Control) Decision->Kinetic Need Less Substituted Thermo Et3N / TMSCl / NaI (Thermodynamic Control) Decision->Thermo Need More Substituted Trap Trapping with TMSCl Kinetic->Trap Thermo->Trap SEE_K Kinetic Silyl Enol Ether (Less Substituted) Trap->SEE_K Major Path (Kinetic) SEE_T Thermodynamic Silyl Enol Ether (More Substituted) Trap->SEE_T Major Path (Thermo) Purify Distillation / Purification (Removes Isomers) SEE_K->Purify SEE_T->Purify React Reaction w/ Electrophile (Lewis Acid Catalyzed) Purify->React Product Regiopure Product React->Product

Caption: Decision tree for locking regiochemistry via Silyl Enol Ethers (SEE) prior to alkylation.

Protocol Adjustment:

  • Generate the enolate (Kinetic or Thermodynamic) as per Ticket #001.

  • Quench with TMSCl (Trimethylsilyl chloride) instead of an alkyl halide.

  • Isolate the resulting Silyl Enol Ether. Check purity via NMR.

  • React the SEE with your electrophile using

    
     or 
    
    
    
    .
Ticket #003: "I keep getting poly-alkylation (gem-dimethylation)."

Diagnosis: The product ketone is more acidic than the starting material. Explanation: As soon as the mono-alkylated product forms, it exchanges a proton with the remaining enolate, forming a new enolate that reacts again.

The Solution: Weinreb Amide Synthesis

Stop trying to alkylate the ketone directly. Construct the ketone from an acid derivative. The Weinreb Amide (N-methoxy-N-methylamide) prevents over-addition and poly-alkylation by forming a stable chelated intermediate.

Mechanism of Action:

  • The nucleophile (Grignard or Organolithium) attacks the amide carbonyl.

  • The Magnesium/Lithium ion chelates between the carbonyl oxygen and the N-methoxy oxygen.

  • The Lock: This tetrahedral intermediate is stable and will not collapse to the ketone until acidic workup.

  • Result: No ketone is present during the reaction to react a second time.

Weinreb Protocol:

  • Substrate: Convert your carboxylic acid to a Weinreb amide (using DCC/DMAP and N,O-dimethylhydroxylamine).

  • Addition: Dissolve Weinreb amide in THF/Ether at 0 °C.

  • Nucleophile: Add Organolithium (RLi) or Grignard (RMgX).

  • Quench: Pour into dilute HCl. The intermediate collapses to release the ketone.

Ticket #004: "Friedel-Crafts Acylation is giving me the wrong isomer on the aromatic ring."

Diagnosis: Directing group conflict or steric oversight. Context: Friedel-Crafts acylation is generally para-selective due to the steric bulk of the acylium complex, but ortho isomers often contaminate the mixture.

Troubleshooting Checklist:
  • Solvent Effects:

    • Nitrobenzene (polar) favors the acylium ion mechanism, often increasing para selectivity due to solvation bulk.

    • CS2 or DCM (non-polar) favors the complex mechanism.

  • Blocking Strategy:

    • If you strictly need the ortho isomer (rare via direct FC) or a specific position that is sterically crowded, consider using a Blocking Group .

    • Step 1: Sulfonate the para position (reversible).

    • Step 2: Acylate (forced to ortho).

    • Step 3: Desulfonate (dilute acid, steam).

References & Further Reading
  • Kinetic vs. Thermodynamic Control:

    • Stork, G., Rosen, P., & Goldman, N. L. (1961). The

      
      -Alkylation of Enolates from the Lithium-Ammonia Reduction of 
      
      
      
      -Unsaturated Ketones.[2] Journal of the American Chemical Society, 83(13), 2965-2966.[2] Link
    • Key Concept: Establishes the foundational protocols for trapping specific enolates.

  • Silyl Enol Ethers (Mukaiyama):

    • Mukaiyama, T., Narasaka, K., & Banno, K. (1973). New aldol type reaction. Chemistry Letters, 2(9), 1011-1014.

    • Key Concept: Use of Lewis acids (

      
      ) to react silyl enol ethers with electrophiles, bypassing enolate equilibration issues.
      
  • Weinreb Amide Synthesis:

    • Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters, 22(39), 3815-3818. Link

    • Key Concept: The stable tetrahedral chelate mechanism that prevents over-addition.[5]

  • Friedel-Crafts Regioselectivity:

    • Olah, G. A. (Ed.).[3][6][7] (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Key Concept: Comprehensive review of solvent and temperature effects on aromatic substitution patterns.

  • General Practical Organic Chemistry:

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

    • Key Concept: Textbook authority on enolate regiochemistry and alkylation dynamics.

For further assistance, please contact the Synthesis Core Facility or consult the specific MSDS for all reagents mentioned above. Always perform reactions in a fume hood.

Sources

Validation & Comparative

Spectroscopic Differentiation of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone and Its Regioisomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Application Scope

In the development of fluorinated arylketones for medicinal chemistry—specifically kinase inhibitors and metabolic probes—the precise characterization of the dihydrochalcone scaffold is critical. This guide focuses on the spectroscopic analysis of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone (Target Compound) .

We compare this target against its two most prevalent "imposters" encountered during synthesis:

  • The Regioisomer: 1-(3-Bromo-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one (arising from ambiguous Friedel-Crafts acylation or starting material contamination).

  • The Precursor: (E)-1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (the unreduced chalcone).

Why This Matters: The 3'-F/4'-Br substitution pattern dramatically alters metabolic stability and p-glycoprotein efflux compared to the 4'-F/3'-Br isomer. Misidentification leads to erroneous SAR (Structure-Activity Relationship) data.

Structural Analysis & Isomer Definition

Before diving into spectra, we must define the spin systems.

FeatureTarget (4'-Br, 3'-F) Regioisomer (3'-Br, 4'-F) Precursor (Chalcone)
Core Structure Saturated KetoneSaturated Ketone

-Unsaturated Ketone
Ring A Symmetry 1,3,4-substituted (Asymmetric)1,3,4-substituted (Asymmetric)1,3,4-substituted
Key

F Shift

-105 to -115 ppm (Ar-F ortho to H)

-100 to -110 ppm (Ar-F ortho to Br)
Similar to Target
Linker Protons Two triplets (~3.0 - 3.3 ppm)Two triplets (~3.0 - 3.3 ppm)Doublet (~7.5-8.0 ppm,

Hz)
Analytical Workflow Diagram

The following decision tree outlines the logical flow for confirming identity using NMR and MS.

AnalyticalWorkflow Start Crude Product Mixture Step1 1. Check Linker (1H NMR) Start->Step1 IsUnsaturated Olefinic Protons? (d, 15Hz, 7.5-8.0 ppm) Step1->IsUnsaturated Step2 2. Check Regiochemistry (19F/13C NMR) IsUnsaturated->Step2 No (Triplets found) ResultChalcone ID: Chalcone Precursor (Incomplete Reduction) IsUnsaturated->ResultChalcone Yes CouplingCheck 19F-1H Coupling Pattern Step2->CouplingCheck ResultTarget ID: Target (4'-Br, 3'-F) Confirmed CouplingCheck->ResultTarget 3J_HF observed (H-2', H-6') ResultRegio ID: Regioisomer (3'-Br, 4'-F) (Incorrect Isomer) CouplingCheck->ResultRegio Strong ortho shielding Different J values

Figure 1: Analytical decision tree for distinguishing the target dihydrochalcone from its precursor and regioisomer.

Comparative Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool here. The fluorine atom acts as a spin spy, providing unique splitting patterns.

1.

H NMR: The Aromatic Region (Ring A)
  • Target (4'-Br, 3'-F):

    • H-2' (Ortho to Carbonyl & F): Appears as a doublet of doublets (dd). It couples to H-6' (meta,

      
       Hz) and F-3' (
      
      
      
      Hz).
    • H-5' (Ortho to Br, Meta to F): Appears as a dd or triplet-like structure due to coupling with H-6' (

      
       Hz) and F-3' (
      
      
      
      Hz).
    • H-6': Doublet of doublets (

      
       Hz, 
      
      
      
      Hz).
  • Regioisomer (3'-Br, 4'-F):

    • H-2' (Ortho to Carbonyl & Br): Appears as a doublet (

      
       Hz) or dd. Crucially, the 
      
      
      
      coupling is absent here because F is at position 4.
    • H-5' (Ortho to F): Shows a large

      
       coupling, often collapsing into a complex multiplet with H-6'.
      
2.

C NMR: Carbon-Fluorine Coupling (

)

This is the most robust validation method.

Carbon PositionTarget (4'-Br, 3'-F) SplittingRegioisomer (3'-Br, 4'-F) Splitting
C-3' (ipso to F) Doublet (

Hz)
Doublet (

Hz) (C-3 is meta to F)
C-4' (ipso to Br) Doublet (

Hz)
Doublet (

Hz)
C-1 (Carbonyl) Doublet (

Hz)
Doublet (

Hz)

Expert Insight: In the Target, the carbon carrying the Bromine (C-4') will appear as a doublet with a coupling constant of ~18 Hz. In the Regioisomer, the carbon carrying the Bromine (C-3') is ortho to the Fluorine and will show a similar coupling, but the chemical shift of the ipso-C-F carbon (C-4' in regioisomer) will be significantly shielded compared to C-3'.

B. Mass Spectrometry (LC-MS)

While MS cannot easily distinguish the regioisomers (both MW 309/311), it is vital for purity and confirming the bromine isotope pattern.

  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
    .
    
  • Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio for peaks at

    
     X and 
    
    
    
    X+2.
  • Fragmentation:

    • Target/Regioisomer: Loss of the fluorobenzyl radical or tropylium ion formation.

    • Chalcone Precursor: Often shows a distinct fragment at

      
       or loss of CO due to conjugation stability.
      
C. Infrared Spectroscopy (FT-IR)

Useful for quick "check-in" during synthesis to monitor reduction.

  • Target (Saturated): Carbonyl stretch

    
     at 1680–1690 cm
    
    
    
    .
  • Precursor (Unsaturated): Carbonyl stretch

    
     at 1660–1670 cm
    
    
    
    (shifted lower due to conjugation).

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation

To ensure resolution of fine splitting patterns (


).
  • Solvent Choice: Use CDCl

    
      (99.8% D) for routine analysis. For resolving overlapping aromatic signals, switch to Benzene-d
    
    
    
    or DMSO-d
    
    
    .
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., AlCl

    
     residues from Friedel-Crafts).
    
  • Acquisition:

    • Run

      
      H NMR with at least 16 scans.
      
    • Run

      
      F NMR (proton-coupled) to visualize F-H coupling.
      
    • Run

      
      C NMR with 512+ scans to resolve C-F doublets.
      
Protocol B: HPLC Method for Isomer Separation

Regioisomers often co-elute on standard C18 columns. A phenyl-hexyl or fluoro-phenyl column is recommended.

  • Column: Fluorophenyl-PFP (e.g., Phenomenex Luna PFP), 5

    
    m, 150 x 4.6 mm.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

  • Rationale: The PFP phase interacts specifically with the fluorine dipoles and

    
    -systems, offering superior selectivity for fluorinated regioisomers compared to C18.
    

Synthesis Pathway & Logic

Understanding the synthesis helps predict the impurities.

Synthesis SM1 4-Bromo-3-fluorobenzoyl chloride Inter Chalcone Intermediate (Unsaturated) SM1->Inter Friedel-Crafts (AlCl3) RegioImp Regioisomer Impurity (from 3-Br-4-F isomer) SM1->RegioImp Isomeric Contamination in Starting Material SM2 4-Fluorostyrene SM2->Inter Product Target Dihydrochalcone (Saturated) Inter->Product H2, Pd/C (Selective Reduction)

Figure 2: Synthetic route highlighting the origin of the chalcone precursor and potential regioisomer contamination.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • BenchChem. (2025).[1][2] Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone: A Comparative Guide. Retrieved from (Analogous methodology citation).

  • PubChem. (2025).[3][4] Compound Summary: 4-Bromo-3-fluorophenol and derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Bromo-1-(4-bromophenyl)propan-1-one Product Specification. Retrieved from

  • Rasayan Journal of Chemistry. (2018). Synthesis, DFT, Spectroscopic Characterisation of Chalcone Derivatives. Retrieved from

Sources

A Comparative Guide to the Validation of Analytical Methods for 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone, a complex halogenated propiophenone derivative. The principles and protocols discussed herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>, ensuring a scientifically sound approach to method validation.[1][2][3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][5][7] This guide will explore the comparative strengths and applications of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone, with a discussion on the utility of spectroscopic methods like Nuclear Magnetic Resonance (NMR) for structural confirmation.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity assessment, quantification of impurities, or assay of the bulk substance). For 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone, a compound with aromatic rings and halogen substituents, both HPLC and GC present viable options.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Spectroscopic Methods (e.g., ¹⁹F NMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for purity and assay determination.[8][9]Suitable for volatile and thermally stable compounds. Often coupled with mass spectrometry (MS) for enhanced specificity.[10][11][12]Primarily for structural elucidation and confirmation. Can be used for quantitative analysis (qNMR).[13][14]
Typical Stationary Phase C18 (Reversed-Phase)Phenyl(methyl)polysiloxane (e.g., HP-5MS)Not applicable
Detection UV/Vis, Diode Array Detector (DAD)Flame Ionization Detector (FID), Mass Spectrometry (MS)Radiofrequency detector
Advantages - High resolution and sensitivity.- Versatile for a wide range of compounds.- Non-destructive.- High efficiency and speed for volatile compounds.- Excellent sensitivity with specific detectors.- GC-MS provides structural information.[15]- Unambiguous structure confirmation.- ¹⁹F NMR is highly specific for fluorinated compounds.[13][14]
Limitations - May require derivatization for some compounds.- Mobile phase consumption can be high.- Limited to thermally stable and volatile compounds.- Potential for thermal degradation of sensitive analytes.- Lower sensitivity compared to chromatographic methods.- Not ideal for separating complex mixtures without prior separation.

For routine quality control, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for compounds of this nature due to its robustness, versatility, and high resolving power.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent confirmatory technique, providing both retention time and mass spectral data for unequivocal identification.[10][15] Given the presence of fluorine, ¹⁹F NMR spectroscopy offers a highly specific tool for structural confirmation and can be used for quantitative purposes (qNMR).[13][14]

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that demonstrates the method's reliability for its intended use.[1][2][16] The following diagram illustrates the typical workflow for analytical method validation, as prescribed by ICH and USP guidelines.[2][3]

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development (e.g., Column, Mobile Phase, Temperature) Opt Method Optimization (e.g., Gradient, Flow Rate) Dev->Opt Proto Define Validation Parameters (ICH Q2(R2)) Opt->Proto Accept Set Acceptance Criteria Proto->Accept Spec Specificity Accept->Spec Lin Linearity Accept->Lin Acc Accuracy Accept->Acc Prec Precision (Repeatability & Intermediate) Accept->Prec LOD Limit of Detection (LOD) Accept->LOD LOQ Limit of Quantitation (LOQ) Accept->LOQ Range Range Accept->Range Robust Robustness Accept->Robust Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report LOQ->Report Range->Report Robust->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A flowchart illustrating the four key phases of analytical method validation.

Experimental Protocols

The following protocols are provided as a starting point for the validation of analytical methods for 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone. These should be adapted and optimized based on the specific instrumentation and laboratory conditions.

Protocol 1: RP-HPLC Method for Assay and Purity

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (gradient elution may be required for optimal separation of impurities)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

2. Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples with known impurities.The peak for the analyte should be free from interference from other components.[17]
Linearity Prepare a series of at least five concentrations of the reference standard.Correlation coefficient (r²) ≥ 0.999
Range For assay, typically 80% to 120% of the test concentration. For impurities, from the reporting limit to 120% of the specification limit.[1][18]The method should be linear, accurate, and precise within the defined range.
Accuracy Analyze samples with known concentrations of the analyte (spiked placebo).Percent recovery within 98.0% to 102.0% for assay.
Precision - Repeatability: Analyze a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range.[5]- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[19]
LOD & LOQ Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be sufficiently low to quantify impurities at the required levels.[20]
Robustness Deliberately vary method parameters such as mobile phase composition, pH, column temperature, and flow rate.The method should remain unaffected by small, deliberate variations in parameters.
Protocol 2: GC-MS Method for Identification and Impurity Profiling

1. Chromatographic and Spectrometric Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 280°C

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 amu

2. Validation Parameters:

Validation for a GC-MS method for impurity identification would focus on specificity, LOD, and LOQ. The mass spectrum provides a high degree of specificity.[15]

Logical Relationships in Method Validation

The various parameters of method validation are interconnected. For instance, the range of a method is dependent on its linearity, accuracy, and precision. The following diagram illustrates these relationships.

Validation Parameter Interdependencies Interdependencies of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Accuracy Precision->Range LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness

Caption: A diagram showing the logical connections between key analytical method validation parameters.

Conclusion

The validation of analytical methods for novel compounds like 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone is a multi-faceted process that requires a deep understanding of both the analyte and the analytical techniques. While RP-HPLC is a robust and reliable primary method for assay and purity determination, GC-MS offers a powerful confirmatory tool. The inclusion of ¹⁹F NMR can provide unequivocal structural verification.

A thorough validation study, guided by the principles outlined in ICH and USP, is essential to ensure that the chosen analytical method is fit for its intended purpose.[2][3][6] The data generated from a well-validated method provides the foundation for reliable decision-making throughout the drug development lifecycle.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. Published November 30, 2023.
  • Vladimirova, S., et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Published April 5, 2022.
  • Jain, R., et al. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH.
  • TDI-Brooks.
  • Benchchem. Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)
  • Patel, D., et al. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • Rao, B., et al. Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. Published July 8, 2015.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • BA Sciences.
  • World Health Organization.
  • Thermo Fisher Scientific. Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
  • Novak, J., et al. 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Published March 15, 2022.
  • Magritek. 325.
  • Ofni Systems.
  • The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. PMC - NIH. Published December 27, 2024.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • British Pharmacopoeia. SC III F. Validation of Analytical Procedures. Scribd. Published October 5, 2020.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Lab Manager.
  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Published December 3, 2011.
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Published November 13, 2025.
  • ResearchGate.
  • Sigma-Aldrich. Propiophenone analytical standard 93-55-0.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025.
  • Agilent Technologies. Analysis of Total Aromatic Content in Motor Gasoline by ASTM D5769 Using an Agilent 8850/5977C GC/MSD System. Published May 28, 2025.
  • Acta Poloniae Pharmaceutica.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Published March 31, 2022.
  • ECA Academy.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate.
  • NSF Public Access Repository. Spectroscopic and Theoretical Investigation of High-Spin Square-Planar and Trigonal Fe(II)
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. Published March 7, 2024.

Sources

comparative study of different synthetic routes to 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

The target molecule, 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone , represents a critical "privileged scaffold" in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, most notably analogs related to Anacetrapib . The unique substitution pattern—specifically the ortho-fluorobromophenyl moiety—serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to construct biaryl or heterocyclic cores found in late-stage pharmaceutical candidates.

This guide objectively compares three distinct synthetic strategies. While industrial literature often defaults to Friedel-Crafts chemistry, our analysis suggests that for high-purity applications required in drug discovery, a Convergent Aldol-Reduction Route or a Weinreb Amide Route offers superior control over regiochemistry and impurity profiles.

Strategic Route Analysis

Route A: The Aldol-Reduction Strategy (Convergent)

This route constructs the carbon skeleton via a Claisen-Schmidt condensation followed by selective saturation of the alkene.

  • Mechanism: Base-catalyzed condensation of 4'-bromo-3'-fluoroacetophenone with 4-fluorobenzaldehyde, followed by chemoselective reduction.

  • Pros: High convergence; starting materials are widely available; avoids isomer issues associated with electrophilic aromatic substitution (EAS).

  • Cons: The reduction step is critical; standard catalytic hydrogenation (

    
    , Pd/C) poses a high risk of hydrodehalogenation (cleaving the Ar-Br bond).
    
  • Verdict: Preferred for Laboratory Scale , provided a chemoselective reducing agent (e.g., Wilkinson’s catalyst or Diimide) is used.

Route B: The Weinreb Amide Strategy (Regio-Controlled)

This route utilizes organometallic addition to a stable amide intermediate.

  • Mechanism: Formation of a Grignard reagent from 1-bromo-2-fluoro-4-iodobenzene (or selective lithiation) reacted with the Weinreb amide of 3-(4-fluorophenyl)propionic acid.

  • Pros: Eliminates poly-alkylation side products; guarantees correct regioisomer; no risk of over-reduction.

  • Cons: Requires expensive precursors (Weinreb amine); handling of organometallics requires anhydrous conditions; cryogenic steps may be needed.

  • Verdict: Gold Standard for Purity . Ideal when the exact regioisomer is critical and difficult to separate from isomers.

Route C: Direct Friedel-Crafts Acylation (Linear)
  • Mechanism: Reaction of 1-bromo-2-fluorobenzene with 3-(4-fluorophenyl)propionyl chloride using

    
    .
    
  • Pros: Lowest raw material cost; single step.

  • Cons: Severe Regioselectivity Issues. The directing effects of Fluorine (strong ortho/para) and Bromine (weak ortho/para) compete. The major product is often the 3'-bromo-4'-fluoro isomer (acylation para to F), not the desired 4'-bromo-3'-fluoro isomer. Separation of these isomers is difficult.

  • Verdict: Not Recommended for this specific substitution pattern due to poor regiocontrol.

Comparative Data Summary

MetricRoute A: Aldol-ReductionRoute B: Weinreb/GrignardRoute C: Friedel-Crafts
Overall Yield 65-75%55-65%30-40% (isolated isomer)
Regio-Purity >99% (Defined by SM)>99% (Defined by SM)~60% (Isomer mixture)
Step Count 221
Cost Efficiency ModerateLow (High Reagent Cost)High (Raw Materials)
Scalability HighModerate (Cryogenic)High
Key Risk Over-reduction of Ar-BrMoisture sensitivityWrong isomer formation

Visualizing the Synthetic Logic

The following diagram illustrates the two most viable pathways (A and B), highlighting the critical branching points.

SynthesisRoutes cluster_0 Route A: Aldol-Reduction (Convergent) cluster_1 Route B: Weinreb Amide (Regio-Controlled) SM1 4'-Bromo-3'-fluoroacetophenone Chalcone Chalcone Intermediate (Unsaturated) SM1->Chalcone NaOH, EtOH (Claisen-Schmidt) SM2 4-Fluorobenzaldehyde SM2->Chalcone TargetA Target Product (Saturated Ketone) Chalcone->TargetA NaBH4, CuCl (Selective Reduction) SM3 3-(4-Fluorophenyl)propionic Acid Weinreb Weinreb Amide SM3->Weinreb N,O-dimethylhydroxylamine EDC/HOBt TargetB Target Product Weinreb->TargetB THF, 0°C Grignard 4-Bromo-3-fluorophenyl MgBr Grignard->TargetB Nucleophilic Acyl Substitution

Figure 1: Comparison of the Aldol-Reduction route (Top) vs. the Weinreb Amide route (Bottom). Note the direct convergence of Route A versus the stepwise activation of Route B.

Detailed Experimental Protocol (Recommended Route A)

We recommend Route A for research applications due to the balance of cost and purity. The critical success factor is the chemoselective reduction of the enone (chalcone) without touching the aromatic bromide. Standard hydrogenation (Pd/C) is forbidden here. We utilize a Copper(I) Hydride or Borohydride/Transition Metal system.

Step 1: Claisen-Schmidt Condensation

Objective: Synthesize (E)-1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one.

  • Reagents:

    • 4'-Bromo-3'-fluoroacetophenone (1.0 eq)

    • 4-Fluorobenzaldehyde (1.05 eq)

    • Sodium Hydroxide (NaOH), 10% aq. solution

    • Ethanol (95%)

  • Procedure:

    • Charge a round-bottom flask with 4'-bromo-3'-fluoroacetophenone (10 mmol) and 4-fluorobenzaldehyde (10.5 mmol) in Ethanol (30 mL).

    • Cool to 0°C. Dropwise add 10% NaOH (5 mL) while stirring vigorously.

    • Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. A heavy precipitate (the chalcone) should form.

    • Workup: Cool the mixture to 0°C. Filter the solid. Wash with cold water (2x) and cold ethanol (1x) to remove unreacted aldehyde.

    • Validation: TLC (Hexane/EtOAc 4:1) should show a single spot with lower Rf than the ketone.

    • Yield: Typically 85-92%.

Step 2: Chemoselective Conjugate Reduction

Objective: Reduce the C=C double bond while preserving the C=O and Ar-Br bonds. Method: Sodium Borohydride with Nickel(II) Chloride (The "Boride" reduction) or Stryker's Reagent. Note: The NiCl2/NaBH4 method is cost-effective but requires strict stoichiometry to prevent alcohol formation.

  • Reagents:

    • Chalcone (from Step 1) (1.0 eq)

    • 
       (0.1 eq)
      
    • 
       (2.0 eq)
      
    • Methanol/THF (3:1 mixture)

  • Procedure:

    • Dissolve the chalcone (5 mmol) and

      
       (0.5 mmol) in MeOH/THF (20 mL). The solution turns green.
      
    • Cool to 0°C.[1]

    • Add

      
       (10 mmol) portion-wise over 20 minutes. Caution: Gas evolution (
      
      
      
      ). The solution will turn black (formation of active nickel boride species).
    • Stir at 0°C for 1 hour, then monitor by TLC.

    • Quench: Once SM is consumed, quench with saturated

      
       solution.
      
    • Extraction: Extract with Ethyl Acetate (3x).[2] Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (SiO2, 0-10% EtOAc/Hexane).

  • Characterization:

    • 1H NMR (CDCl3): Look for the disappearance of vinyl protons (approx 7.5-8.0 ppm, d) and appearance of two triplets at approx 3.0 ppm (CH2) and 3.3 ppm (CH2-C=O).

    • Mass Spec: Confirm retention of Bromine isotope pattern (M/M+2 ratio approx 1:1).

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Step 1 Incomplete condensationIncrease base concentration or temperature; ensure aldehyde is fresh (not oxidized to acid).
Over-reduction (Alcohol formed)

too active
Reduce equivalents of

; lower temperature to -10°C; switch to Stryker's Reagent (

) for milder conditions.
De-bromination (Loss of Br) Catalyst too activeAvoid Pd/C or Raney Ni. Ensure the Nickel Boride reduction is quenched immediately upon completion.
Isomer Contamination Impure Starting MaterialVerify the regiochemistry of the starting acetophenone using 1H-NMR (coupling constants of aromatic protons).

References

  • Anacetrapib Development

    • Title: Discovery of Anacetrapib, a Potent Cholesteryl Ester Transfer Protein (CETP) Inhibitor.[3][4][5]

    • Source:Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Chemoselective Reduction

    • Title: Selective reduction of -unsaturated ketones to satur
    • Source:Tetrahedron Letters, 1980.
    • URL:[Link]

  • Friedel-Crafts Regioselectivity

    • Title: Regiochemistry in Friedel-Crafts Acyl
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Weinreb Amide Synthesis

    • Title: N-Methoxy-N-methylamides as effective acyl
    • Source:Tetrahedron Letters, 1981.
    • URL:[Link]

Sources

Technical Guide: High-Accuracy Molecular Weight Determination of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is a foundational requirement for advancing research and development. 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone represents a class of halogenated propiophenone derivatives that are valuable as synthetic intermediates in the development of pharmacologically active agents and functional materials. The introduction of bromo- and fluoro-moieties can significantly modulate a molecule's pharmacokinetic and physicochemical properties. Therefore, unambiguous confirmation of its molecular identity, starting with its molecular weight, is a critical quality control checkpoint.

This guide provides an in-depth, experimentally grounded protocol for the confirmation of the molecular weight of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone. We will move beyond a simple statement of the theoretical value to a comparative analysis of orthogonal analytical techniques, explaining the causality behind our methodological choices. This approach ensures a self-validating system, providing researchers, scientists, and drug development professionals with a high degree of confidence in their starting material.

Section 1: Theoretical Molecular Profile

To establish a baseline for our experimental work, we first calculate the theoretical molecular weight of the target compound from its chemical formula.

Structure: (4-Bromo-3-fluorophenyl)-C(=O)-CH2-CH2-(4-fluorophenyl)

Molecular Formula Derivation:

  • 4-Bromo-3-fluorophenyl group: C₆H₃BrF

  • Propanone backbone (-C(=O)-CH₂-CH₂-): C₃H₄O

  • 4-fluorophenyl group: C₆H₄F

  • Total Molecular Formula: C₁₅H₁₁BrF₂O

Based on this formula, we can calculate the precise theoretical masses.

ParameterValueRationale
Molecular Formula C₁₅H₁₁BrF₂OSum of all constituent atoms.
Average Molecular Weight 325.15 g/mol Calculated using the isotopic natural abundance of each element (C: 12.011, H: 1.008, Br: 79.904, F: 18.998, O: 15.999). This value is typically used for bulk stoichiometric calculations.[1]
Monoisotopic Mass 323.9906 DaCalculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). This is the value that high-resolution mass spectrometry aims to measure.

Section 2: A Comparative Overview of Analytical Methodologies

While several techniques can provide molecular weight information, their precision and the nature of the data they provide differ significantly. Here, we compare the two most powerful and accessible methods for small molecule characterization: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for determining the molecular weight of a pure substance. Unlike nominal mass spectrometry, which provides an integer mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[2][3] This high precision allows for the determination of a unique elemental formula, providing unequivocal confirmation of the compound's identity and purity.[4] The choice of an ionization source, such as Electrospray Ionization (ESI), is critical as it is a "soft" technique that typically keeps the molecule intact, yielding a clear molecular ion peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is primarily a structure elucidation tool.[5][6] It does not directly measure molecular weight. However, by providing a detailed map of the molecule's carbon-hydrogen framework, ¹H and ¹³C NMR serve as an essential orthogonal technique.[7] If the observed NMR spectrum is perfectly consistent with the proposed structure of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone, it validates the molecular formula (C₁₅H₁₁BrF₂O), thereby indirectly confirming the calculated molecular weight. This cross-validation is a hallmark of a robust analytical workflow.

Section 3: Experimental Workflows and Protocols

The following protocols are designed to be self-validating, providing clear and reproducible results.

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Confirmation Sample Test Compound (4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone) Prep_MS Dissolve in LC-MS Grade Methanol/Water (1 mg/mL) Sample->Prep_MS for HRMS Prep_NMR Dissolve in CDCl₃ (~5-10 mg in 0.6 mL) Sample->Prep_NMR for NMR HRMS HRMS Analysis (ESI-TOF) Prep_MS->HRMS NMR NMR Analysis (500 MHz Spectrometer) Prep_NMR->NMR Data_MS Extract Molecular Ion Peak ([M+H]⁺) HRMS->Data_MS Data_NMR Process ¹H & ¹³C Spectra NMR->Data_NMR Compare Compare Experimental Mass to Theoretical Mass (Calculate Mass Error in ppm) Data_MS->Compare Confirm_Structure Assign Peaks to Confirm Structural Integrity Data_NMR->Confirm_Structure Final Final Confirmation of Molecular Weight Compare->Final Confirm_Structure->Final

Caption: Orthogonal workflow for molecular weight confirmation.

Protocol 3.1: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the experimental monoisotopic mass and confirm the elemental formula.

1. Rationale for Method Selection: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is chosen. ESI is a soft ionization method ideal for generating intact protonated molecules ([M+H]⁺), while the TOF analyzer provides excellent mass accuracy (typically < 5 ppm error), which is essential for formula confirmation.

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.
  • Dissolve in 1 mL of a 50:50 (v/v) mixture of LC-MS grade methanol and water. The use of high-purity solvents is crucial to avoid adducts or contamination from sources like sodium.
  • Vortex for 30 seconds to ensure complete dissolution.
  • The sample is now ready for direct infusion or LC-MS analysis.

3. Instrumentation Parameters (Typical):

  • Ionization Mode: ESI, Positive
  • Capillary Voltage: 3.5 kV
  • Sampling Cone: 30 V
  • Source Temperature: 120 °C
  • Desolvation Temperature: 350 °C
  • Mass Range: 100-500 m/z
  • Acquisition Mode: Centroid
  • Lock Mass: Use a reference compound (e.g., Leucine Enkephalin) for real-time mass correction to ensure highest accuracy.

4. Data Analysis:

  • Acquire the spectrum and identify the most abundant peak in the expected mass range. For this compound, we expect the protonated molecule [C₁₅H₁₁BrF₂O + H]⁺.
  • Note the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two peaks (M and M+2) of nearly equal intensity. This is a key validation checkpoint.
  • Use the instrument software to calculate the elemental composition based on the measured m/z of the monoisotopic peak (containing ⁷⁹Br).
  • Calculate the mass error in parts per million (ppm) using the formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶
Protocol 3.2: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To validate the molecular structure, thereby indirectly confirming the molecular formula and weight.

1. Rationale for Method Selection: ¹H NMR provides a fingerprint of the molecule. The chemical shift, integration (proton count), and multiplicity (splitting pattern) of each signal must align perfectly with the proposed structure.

2. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
  • CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak.
  • Filter the sample into a 5 mm NMR tube if any particulate matter is visible.

3. Instrumentation Parameters (Typical):

  • Spectrometer: 500 MHz
  • Nucleus: ¹H
  • Number of Scans: 16
  • Relaxation Delay: 1.0 s
  • Temperature: 25 °C

4. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).
  • Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).
  • Integrate all signals and normalize to a known number of protons.
  • Analyze the chemical shifts and coupling patterns to assign each signal to the corresponding protons in the molecular structure. The presence of signals corresponding to both substituted aromatic rings and the ethylene bridge is required for confirmation.

Section 4: Expected Results and Comparative Data

HRMS Data:

The expected HRMS data for 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone would be presented as follows.

ParameterTheoretical ValueExpected Experimental Value
Adduct [M+H]⁺[M+H]⁺
Molecular Formula C₁₅H₁₂BrF₂O⁺C₁₅H₁₂BrF₂O⁺
Monoisotopic Mass (m/z) 325.0004325.0004 ± 0.0016
Expected Mass Error N/A< 5 ppm
Isotopic Pattern M:M+2 ≈ 1:1Confirmed

NMR Data Summary:

A successful ¹H NMR analysis would confirm the key structural features, validating the molecular formula.

Structural FeatureExpected Chemical Shift Range (ppm)Expected IntegrationExpected Multiplicity
Aromatic Protons6.8 - 8.27HMultiplets, Doublets, Triplets
-CH₂-CH₂- Protons3.0 - 3.54HTriplets

Section 5: Comparison with Structural Alternatives

To place the analysis in context, it is useful to compare the target compound with structurally related alternatives. Misidentification between such analogs is a common pitfall that rigorous analysis can prevent.

CompoundMolecular FormulaMonoisotopic Mass (Da)Key Differentiating Feature
4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone C₁₅H₁₁BrF₂O323.9906The target molecule with its unique mass.
4'-Bromo-3'-fluoroacetophenone [8]C₈H₆BrFO215.9586Lacks the 3-(4-fluorophenyl)ethyl group, resulting in a significantly lower mass.
3-(4-Fluorophenyl)propiophenone [9]C₁₅H₁₃FO228.0950Lacks the bromo- and second fluoro-substituents on the primary aromatic ring, resulting in a different mass and isotopic pattern.
4'-Bromo-3-(3-bromophenyl)propiophenone C₁₅H₁₂Br₂O369.9255Contains two bromine atoms and no fluorine, leading to a much higher mass and a characteristic M:M+2:M+4 isotopic pattern of ~1:2:1.

This comparison highlights the power of HRMS to easily distinguish between compounds that might have similar retention times in chromatography but possess distinct elemental compositions.

Conclusion

The definitive confirmation of the molecular weight of 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone as 325.15 g/mol (average) and 323.9906 Da (monoisotopic) is best achieved through a dual, orthogonal analytical approach. High-Resolution Mass Spectrometry provides direct, high-accuracy evidence of the mass and elemental composition, while NMR Spectroscopy offers indispensable confirmation of the structural integrity. This combined, self-validating workflow provides the highest level of scientific confidence, ensuring the quality and identity of critical research compounds and empowering researchers to proceed with their work without ambiguity.

References

  • 4-Bromo-3-fluorophenol. PubChem, National Institutes of Health. Available from: [Link]

  • Molecular Weight Determination. Impact Analytical. Available from: [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. Available from: [Link]

  • Structure Determination: Mass Spectrometry. University of Calgary. Available from: [Link]

  • Mass spectrometry. Wikipedia. Available from: [Link]

  • Molecular Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]

  • Application of NMR spectroscopy in molecular weight determination of polymers. ResearchGate. Available from: [Link]

  • Determination of the Molecular Weight of Polymers. Creative Biostructure. Available from: [Link]

  • NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.